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  • Product: 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid
  • CAS: 885958-63-4

Core Science & Biosynthesis

Foundational

The Molecular Architecture and Synthetic Protocol of 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic Acid: A Technical Guide

Executive Summary In modern drug discovery and medicinal chemistry, the demand for conformationally restricted scaffolds is paramount. 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid (CAS: 885958-63-4) is a highly spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the demand for conformationally restricted scaffolds is paramount. 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid (CAS: 885958-63-4) is a highly specialized, sterically encumbered heterocyclic building block. By integrating a gem-dimethyl group adjacent to a carboxylic acid within a pyrrolidine core, this molecule serves as a privileged scaffold for the synthesis of peptidomimetics, kinase inhibitors, and selective receptor modulators.

This technical guide provides an in-depth analysis of its physicochemical properties, the structural causality behind its design, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling

Understanding the baseline metrics of this compound is critical for downstream assay development and formulation. The quantitative data is summarized below based on authoritative chemical databases[1].

PropertyValue
Chemical Name 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid
CAS Registry Number 885958-63-4
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Predicted pKa 3.86 ± 0.40 (Carboxyl)
Topological Polar Surface Area (TPSA) 40.5 Ų
Solubility Soluble in DMSO (up to 32 mg/mL); moderately soluble in aqueous buffers at physiological pH
Appearance White crystalline powder

Structural & Conformational Analysis: The Causality of Design

Why utilize the 4,4-dimethyl variant instead of an unsubstituted pyrrolidine? The answer lies in stereoelectronic pre-organization.

The introduction of a gem-dimethyl group at the C4 position of the pyrrolidine ring is a deliberate structural modification governed by the Thorpe-Ingold effect [2]. The steric repulsion between the two bulky methyl groups compresses the C-C-C bond angle at C4. This compression forces an expansion of the internal ring angles, restricting the pyrrolidine ring into a highly rigid envelope or half-chair conformation.

Causality in Drug Design: This conformational locking forces the adjacent C3-carboxylic acid into a defined spatial trajectory. When this scaffold is incorporated into a drug candidate, the pre-organization drastically reduces the entropic penalty ( ΔS‡ ) incurred upon binding to a target receptor. By minimizing the loss of conformational degrees of freedom during the binding event, the overall binding affinity ( ΔG ) and target selectivity are significantly enhanced.

Synthetic Methodology: The [3+2] Cycloaddition Workflow

The most robust and regioselective method for synthesizing highly substituted pyrrolidines is the 1,3-dipolar [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene[3].

Step-by-Step Self-Validating Protocol

Step 1: In Situ Ylide Generation & Cycloaddition

  • Action: Dissolve N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.0 eq) and methyl 3-methylbut-2-enoate (methyl senecioate, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) dropwise. Stir and allow to warm to room temperature over 12 hours.

  • Causality: The non-stabilized azomethine ylide is highly reactive and prone to dimerization. By generating it in situ via TFA-catalyzed desilylation/demethoxylation, the steady-state concentration remains low. This kinetic control favors the bimolecular [3+2] cycloaddition with the electron-deficient alkene over unwanted side reactions, ensuring high regioselectivity[3].

Step 2: Saponification of the Intermediate

  • Action: Isolate the intermediate (methyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate) via standard aqueous workup. Dissolve the crude ester in a 3:1 mixture of THF and water. Add lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq) and stir at room temperature for 16 hours.

  • Causality: LiOH provides a mild source of hydroxide nucleophiles. The biphasic-compatible solvent system ensures both the lipophilic ester and the hydrophilic hydroxide are fully solvated. This selectively hydrolyzes the sterically hindered C3-ester without risking epimerization at the C3 stereocenter or cleavage of the N-benzyl group.

Step 3: Isoelectric Precipitation (Self-Validation System)

  • Action: Remove THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and meticulously adjust the pH to ~6.0 using 1M HCl.

  • Causality & Validation: The target molecule contains both a basic pyrrolidine nitrogen (pKa ~8.5) and an acidic carboxylic acid (pKa ~3.86)[1]. Adjusting the pH to the isoelectric point neutralizes the net charge, forming a zwitterion with minimal aqueous solubility. The sudden precipitation of a white crystalline powder serves as a self-validating visual indicator that the ester has been successfully cleaved and the amphoteric product has been cleanly isolated from the basic reaction matrix.

SynthWorkflow A Azomethine Ylide Precursor + Methyl Senecioate B [3+2] Cycloaddition (TFA cat., DCM, 0°C to RT) A->B Activation C Methyl 1-benzyl-4,4-dimethyl pyrrolidine-3-carboxylate B->C Ring Formation D Saponification (LiOH, THF/H2O) C->D Hydrolysis E 1-Benzyl-4,4-dimethyl pyrrolidine-3-carboxylic acid D->E Isoelectric Precipitation

Synthetic workflow for 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid via [3+2] cycloaddition.

Applications in Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid acts as a divergent hub for SAR optimization. The molecule offers two orthogonal vectors for functionalization:

  • The C3-Carboxylic Acid: Can be readily coupled with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, DIPEA) to form conformationally restricted amides.

  • The N1-Benzyl Group: Serves as a robust protecting group that can be selectively removed via palladium-catalyzed hydrogenolysis (Pd/C, H₂). The resulting free secondary amine can then be subjected to reductive amination, acylation, or sulfonylation to probe the lipophilic pockets of a target receptor.

SARPathway Core 1-Benzyl-4,4-dimethyl pyrrolidine-3-carboxylic acid N_Deprotect N-Debenzylation (Pd/C, H2) Core->N_Deprotect Modifies N1 Amide_Coupling C-3 Amide Coupling (HATU, DIPEA, R-NH2) Core->Amide_Coupling Modifies C3 Free_Amine 4,4-Dimethylpyrrolidine Core Derivatives N_Deprotect->Free_Amine Peptidomimetic Conformationally Restricted Peptidomimetics Amide_Coupling->Peptidomimetic Free_Amine->Peptidomimetic Scaffold Integration

Divergent SAR optimization pathways utilizing the pyrrolidine core for peptidomimetic synthesis.

References

  • Guidechem , "1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid CAS 885958-63-4 WIKI information includes physical and chemical properties". 1

  • National Institutes of Health (PMC) , "Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists" (Context: Thorpe-Ingold Effect in Pyrrolidines). 2

  • National Institutes of Health (PMC) , "Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions" (Context: [3+2] Cycloaddition Methodology). 3

Sources

Exploratory

The Privileged Scaffold: A Technical Guide to 1-Benzyl-4,4-Dimethylpyrrolidine-3-Carboxylic Acid Derivatives in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern medicinal chemistry, the strategic deployment of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the strategic deployment of conformationally restricted building blocks is paramount for optimizing target affinity and pharmacokinetic profiles. 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid (CAS: 885958-63-4) has emerged as a highly versatile, privileged scaffold[1]. By integrating a cyclic amine core with a sterically demanding gem-dimethyl group, this molecule serves as a rigidified bioisostere for acyclic amino acids and GABA analogues.

This technical guide explores the structural rationale behind this scaffold, details the causality of specific synthetic protocols required to manipulate it, and maps its application across diverse therapeutic modalities—from neurodegenerative diseases to oncology.

Physicochemical Profiling & Structural Rationale

The utility of 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid is fundamentally rooted in its structural geometry. The molecule features three critical domains:

  • The C3-Carboxylic Acid: A versatile handle for amide coupling, esterification, or reduction.

  • The N-Benzyl Group: Functions dually as a robust protecting group during aggressive synthetic steps and as a lipophilic anchor in preliminary structure-activity relationship (SAR) screening.

  • The C4 Gem-Dimethyl Group: The mechanistic cornerstone of the scaffold.

The Thorpe-Ingold (Gem-Dimethyl) Effect

From a thermodynamic perspective, the inclusion of the gem-dimethyl group at the C4 position induces the Thorpe-Ingold effect . The bulky methyl groups compress the internal C3-C4-C5 bond angle of the pyrrolidine ring. This steric compression restricts the conformational flexibility of the ring (limiting ring pucker) and forces the C3-carboxylic acid into a highly specific, rigid vector. When the derivative binds to a target receptor, this pre-organization significantly reduces the entropic penalty ( ΔS ) of binding, thereby enhancing overall binding affinity ( ΔG ).

Quantitative Data Summary

The following table summarizes the baseline physicochemical properties of the foundational scaffold, which dictate its behavior in solution and its drug-like properties (Lipinski's Rule of Five compatibility)[1][2].

Physicochemical PropertyValue / Description
Chemical Name 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid
CAS Number 885958-63-4
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Topological Polar Surface Area (TPSA) 40.5 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Rotatable Bonds 3
Predicted pKa (Carboxylic Acid) 3.86 ± 0.40
Solubility (DMSO) ≥ 32 mg/mL

Experimental Workflows: Synthesis & Derivatization

Working with sterically hindered scaffolds requires precise reagent selection. Standard peptide coupling conditions often fail or proceed with sluggish kinetics due to the shielding effect of the C4 gem-dimethyl group. The following protocols are engineered for high-fidelity conversion.

Protocol A: C3-Amide Coupling via HATU Activation

Objective: To functionalize the C3-carboxylic acid with a target primary or secondary amine.

  • Preparation: Dissolve 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under a nitrogen atmosphere.

  • Activation: Add (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at ambient temperature for 15 minutes.

    • Causality: The C3-carboxyl is sterically shielded by the adjacent C4 gem-dimethyl group. Standard carbodiimides (e.g., EDC/HOBt) suffer from low yields here. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The neighboring nitrogen in the azabenzotriazole ring provides an anchimeric assistance effect, accelerating the acylation of the incoming amine despite the steric bulk.

  • Coupling: Introduce the target amine (1.1 eq) dropwise. Stir for 2–4 hours.

  • Self-Validation (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in methanol, and inject into the LC-MS. The protocol is self-validating: successful coupling is confirmed by the complete disappearance of the starting material mass ( m/z 234.1 [M+H]+ ) and the emergence of the desired product mass.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash extensively with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: N-Debenzylation via Catalytic Hydrogenolysis

Objective: To remove the N-benzyl protecting group, liberating the secondary pyrrolidine amine for subsequent functionalization (e.g., sulfonylation or reductive amination).

  • Preparation: Dissolve the N-benzyl amide intermediate in methanol (0.1 M). Purge the reaction vessel with nitrogen gas for 5 minutes.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

    • Causality: The N-benzyl group is a robust protecting group that easily withstands the basic conditions of amide coupling. Pd-catalyzed hydrogenolysis selectively cleaves the benzylic C-N bond without reducing the newly formed amide. The reaction is thermodynamically driven to completion by the formation of the highly stable toluene byproduct.

  • Self-Validation (TLC/Ninhydrin): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin solution and heat. The appearance of a distinct purple/pink spot confirms the presence of the newly liberated secondary aliphatic amine.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C is highly pyrophoric when dry). Concentrate the filtrate in vacuo.

SyntheticWorkflow A 1-Benzyl-4,4-dimethyl- pyrrolidine-3-carboxylic acid B Amide Coupling (HATU, DIPEA) A->B C N-Benzyl Amide Intermediate B->C D N-Debenzylation (Pd/C, H2) C->D E Free Pyrrolidine Amide D->E

Fig 1. Synthetic workflow for C3-amide coupling and N-debenzylation of the pyrrolidine scaffold.

Therapeutic Applications & Pharmacological Targeting

The 4,4-dimethylpyrrolidine-3-carboxylic acid core is not limited to a single therapeutic area. Its rigidified structure has been successfully deployed across multiple pharmacological targets[3][4][5].

Neurological Disorders (Gabapentin Analogues)

The scaffold acts as a conformationally restricted cyclic analogue of γ -aminobutyric acid (GABA). By mimicking the spatial arrangement of Gabapentin, derivatives of this scaffold target the α2​δ subunit of voltage-gated calcium channels. This interaction reduces the presynaptic release of excitatory neurotransmitters, showing profound utility in the treatment of epilepsy, faintness attacks, and neuropathic pain[3].

Cardiovascular Disease (sGC Stimulators)

In cardiovascular drug discovery, derivatives of this scaffold have been patented as stimulators of soluble guanylate cyclase (sGC)[4]. By binding to sGC, these compounds catalyze the conversion of GTP to cyclic GMP (cGMP) independently of endogenous nitric oxide (NO). The resulting elevation in cGMP promotes vasodilation and smooth muscle relaxation, offering a targeted mechanism for treating systemic and pulmonary hypertension.

Oncology (YAP/TAZ-TEAD Inhibitors)

Recent advancements in oncology have identified the Hippo signaling pathway as a critical driver of solid tumor proliferation. The 4,4-dimethylpyrrolidine core has been utilized to synthesize inhibitors that disrupt the protein-protein interaction between YAP/TAZ oncoproteins and TEAD transcription factors[5]. The gem-dimethyl group perfectly occupies a hydrophobic pocket within the TEAD interface, preventing the transcription of genes responsible for tumor survival and metastasis.

PharmTargets Core 4,4-Dimethylpyrrolidine- 3-carboxylic Acid Core T1 Voltage-Gated Ca2+ (α2δ subunit) Core->T1 T2 Soluble Guanylate Cyclase (sGC) Core->T2 T3 YAP/TAZ-TEAD Complex Core->T3 D1 Neurological Disorders T1->D1 D2 Cardiovascular Disease T2->D2 D3 Oncology (Solid Tumors) T3->D3

Fig 2. Pharmacological targeting of the 4,4-dimethylpyrrolidine-3-carboxylic acid core.

Conclusion

The 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid scaffold represents a masterclass in rational drug design. By leveraging the Thorpe-Ingold effect, medicinal chemists can utilize this building block to lock pharmacophores into highly favorable binding trajectories. When paired with robust, sterically-tolerant synthetic methodologies like HATU-mediated coupling and catalytic hydrogenolysis, this scaffold accelerates the discovery of potent therapeutics across neurology, cardiology, and oncology.

References

  • Belliotti, T. R., et al. "Branched alkyl pyrrolidine-3-carboxylic acids". World Intellectual Property Organization, Patent WO2000015611A1.
  • Follmann, M., et al. "PYRAZOLE DERIVATIVES AS SGC STIMULATORS". European Patent Office, Patent EP3194382B1.
  • Gao, Y., et al. "Yap/taz-tead oncoproteins inhibitors". World Intellectual Property Organization, Patent WO2024059317A1.

Sources

Foundational

1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid exact mass and molecular weight

Title: Analytical Characterization and Mass Spectrometry Profiling of 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid Executive Summary In contemporary drug discovery, functionalized pyrrolidines serve as privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Characterization and Mass Spectrometry Profiling of 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid

Executive Summary

In contemporary drug discovery, functionalized pyrrolidines serve as privileged scaffolds due to their favorable pharmacokinetic profiles and structural rigidity. Among these, 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid has emerged as a highly valuable building block[1]. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine quality control step, but as a critical validation of its structural integrity. This whitepaper provides an in-depth mechanistic guide to the physicochemical properties, synthetic causality, and high-resolution mass spectrometry (HRMS) workflows required to confidently characterize its exact mass and molecular weight.

Physicochemical Profiling & Structural Causality

The molecular architecture of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid is deliberately designed to solve specific challenges in medicinal chemistry:

  • The gem-Dimethyl Group (C4): The inclusion of two methyl groups at the C4 position leverages the Thorpe-Ingold effect, restricting the conformational flexibility of the pyrrolidine ring. This steric bulk shields the core from cytochrome P450-mediated metabolic oxidation, thereby increasing the biological half-life of downstream drug candidates.

  • The N-Benzyl Group: Acts as a robust, lipophilic protecting group that stabilizes the secondary amine during aggressive peptide coupling reactions, while also providing a strong chromophore for UV detection during chromatography.

Table 1: Core Physicochemical and Analytical Parameters
ParameterValueAnalytical Significance
Chemical Name 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acidIUPAC nomenclature standard
CAS Number 885958-63-4[1]Primary registry identifier
Molecular Formula C14H19NO2[2]Determines isotopic distribution
Molecular Weight 233.30616 g/mol [2]Used for stoichiometric synthetic calculations
Monoisotopic / Exact Mass 233.14158 Da[2]Critical for HRMS identification (<5 ppm error)
Precursor Ion [M+H]+ 234.1489 m/zTarget mass for positive ESI workflows
Topological Polar Surface Area 40.5 Ų[2]Predicts high membrane permeability

(Note: A related entry exists under CAS 1373223-11-0, which shares the same pyrrolidine scaffold but may differ in stereochemical or formulation specifics[3].)

Synthetic Pathway & Mechanistic Insights

The construction of the 1-benzyl-4,4-dimethyl-pyrrolidine core relies on a highly regioselective [3+2] azomethine ylide cycloaddition.

Causality of the Route: N-benzylglycine is reacted with paraformaldehyde to generate a reactive azomethine ylide in situ. This intermediate is trapped by a sterically hindered dipolarophile, such as methyl 3,3-dimethylacrylate. The concerted nature of the cycloaddition ensures the precise installation of the gem-dimethyl group adjacent to the carboxylic ester. This yields the precursor 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid methyl ester (CAS 885958-59-8), which is subsequently subjected to base-catalyzed hydrolysis (e.g., LiOH in THF/H2O) to yield the free carboxylic acid. This self-validating synthetic route prevents the formation of unwanted regioisomers.

High-Resolution Mass Spectrometry (HRMS) Workflow

To experimentally verify the exact mass (233.14158 Da), a rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required. The following methodology ensures a self-validating system where ionization efficiency and mass accuracy are continuously monitored.

Step-by-Step LC-HRMS Protocol:

  • Sample Preparation & Internal Calibration: Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile. Self-Validation: Spike the sample with 50 ng/mL of Reserpine (exact mass 608.2734 Da) as an internal standard. This controls for matrix effects and validates the mass axis calibration in real-time.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: Formic acid acts as an ion-pairing agent, suppressing silanol interactions on the column (sharpening the peak) while providing the abundant protons necessary for efficient positive electrospray ionization (ESI+).

  • ESI+ Ionization: Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C. Causality: The high thermal energy ensures rapid droplet evaporation, preventing the formation of water clusters that could obscure the exact mass reading.

  • Data Acquisition (Q-TOF / Orbitrap): Acquire data in Full MS mode with a resolution of at least 70,000 (at m/z 200). Isolate the target [M+H]+ precursor at m/z 234.1489 using the quadrupole with a narrow 1.0 Da isolation window to exclude isobaric background noise.

  • Collision-Induced Dissociation (CID): Apply stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV. Causality: Stepped energy ensures the capture of both fragile fragments (like water loss) and high-energy fragments (like core ring cleavage) in a single composite spectrum[4].

LCMS_Workflow SamplePrep 1. Sample Prep Spike Internal Std (Reserpine) UPLC 2. UHPLC Separation C18 Column 0.1% FA Gradient SamplePrep->UPLC ESI 3. ESI(+) Ionization Capillary: 3.5 kV Temp: 350°C UPLC->ESI QTOF 4. HRMS/MS Res: 70,000 Target: 234.1489 m/z ESI->QTOF Data 5. Data Processing Mass Error < 2 ppm Isotope Match QTOF->Data

Self-validating LC-HRMS workflow for exact mass determination and structural characterization.

Fragmentation Dynamics & Structural Elucidation

Upon isolation and fragmentation of the [M+H]+ precursor (m/z 234.1489), the molecule undergoes highly predictable, structurally diagnostic cleavage pathways. Understanding these pathways is critical for confirming the structural topology of pyrrolidine-3-carboxylic acid derivatives[4].

  • m/z 216.1383 (Loss of Water): The carboxylic acid moiety at C3 is highly susceptible to dehydration (-18.0106 Da) under low-energy CID conditions. This confirms the presence of the free acid rather than an ester.

  • m/z 91.0542 (Tropylium Cation): The most intense peak in the MS/MS spectrum is generated by the heterolytic cleavage of the N-benzyl bond. The resulting benzyl cation rapidly rearranges into the highly stable, aromatic tropylium ion. This is the definitive diagnostic marker for N-benzylated compounds.

  • m/z 142.0863 (Pyrrolidine Core): Following the neutral loss of toluene (-92.06 Da) driven by hydrogen abstraction during benzyl cleavage, the intact 4,4-dimethyl-pyrrolidine-3-carboxylic acid core retains the charge.

Fragmentation Parent Precursor Ion [M+H]+ m/z 234.1489 WaterLoss Dehydrated Fragment m/z 216.1383 Parent->WaterLoss - H2O (-18.01 Da) Low Energy CID Tropylium Tropylium Cation m/z 91.0542 Parent->Tropylium N-Benzyl Cleavage High Stability Pyrrolidine Pyrrolidine Core m/z 142.0863 Parent->Pyrrolidine Neutral Loss (-92.06 Da) Charge Retention on N

Primary ESI(+) collision-induced dissociation (CID) fragmentation pathways.

Conclusion

The precise determination of the exact mass (233.14158 Da) and molecular weight (233.30616 g/mol ) of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid is foundational to its utilization in drug discovery. By deploying a self-validating LC-HRMS workflow and understanding the mechanistic causality behind its synthesis and fragmentation, analytical scientists can ensure the absolute integrity of this critical pyrrolidine building block.

References

  • NextSDS. "1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid — Chemical Substance Information." NextSDS Substance Database. 1

  • GuideChem. "1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid 885958-63-4 wiki." GuideChem Chemical Dictionary. 2

  • GuideChem. "1-BENZYL-4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID 1373223-11-0 wiki." GuideChem Chemical Dictionary. 3

  • NIH / PMC. "Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids." PubMed Central. 4

  • Tyger Scientific. "More Products - Tyger Scientific (Catalog of Precursors including 885958-59-8)." Tyger Scientific Catalog.

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid: A Comprehensive ADME Strategy

Structural Rationale & Physicochemical Foundation Before deploying empirical assays, a rigorous pharmacokinetic (PK) profiling strategy must begin with a structural deconstruction of the target molecule. 1-Benzyl-4,4-dim...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Physicochemical Foundation

Before deploying empirical assays, a rigorous pharmacokinetic (PK) profiling strategy must begin with a structural deconstruction of the target molecule. 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS 885958-63-4) is a highly functionalized nitrogen heterocycle. The pyrrolidine ring is a "privileged scaffold" in drug discovery, heavily utilized because its sp3-hybridization allows for three-dimensional non-planarity (pseudorotation), which enhances target engagement compared to flat aromatic systems .

However, the specific substitutions on this scaffold dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • The N-Benzyl Group: Increases lipophilicity, which aids in membrane permeation. However, the benzylic carbon is a known metabolic "soft spot," highly susceptible to cytochrome P450 (CYP)-mediated N-dealkylation.

  • The 4,4-Dimethyl Substitution: This is a strategic structural feature. Bulky gem-dimethyl groups restrict the conformational flexibility of the ring and sterically hinder CYP-mediated oxidation at the adjacent carbons, effectively prolonging the compound's metabolic half-life.

  • The 3-Carboxylic Acid: A critical pharmacophore that acts as a hydrogen bond donor/acceptor. With a predicted pKa of ~3.86, this moiety will be predominantly ionized at physiological pH (7.4), which generally limits passive transcellular diffusion and makes the compound a candidate for active transport or Phase II glucuronidation.

Table 1: Physicochemical & In Silico Parameters

Data synthesized from computational chemical profiling .

ParameterValuePharmacokinetic Implication
Molecular Weight 233.31 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
Molecular Formula C14H19NO2N/A
Topological Polar Surface Area (TPSA) 40.5 ŲExcellent for membrane permeability; potential for BBB penetration.
Predicted pKa (Acidic) 3.86 ± 0.40Ionized in intestinal/plasma pH; may require carrier-mediated transport.
Rotatable Bonds 3Low flexibility minimizes entropic penalty upon target binding.

ADME Profiling Workflow

To systematically evaluate this compound, we employ a tiered in vitro to in vivo translational workflow.

ADME_Workflow Start 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid PhysChem Physicochemical Profiling (pKa, LogP, TPSA) Start->PhysChem InVitro In Vitro ADME Assays PhysChem->InVitro Abs Absorption Caco-2 Permeability InVitro->Abs Met Metabolism HLM Stability & MetID InVitro->Met InVivo In Vivo PK Rodent IV/PO Studies Abs->InVivo Met->InVivo Decision Lead Optimization / IND-Enabling InVivo->Decision

Preclinical ADME workflow for pyrrolidine derivatives.

In Vitro Absorption: Caco-2 Permeability Profiling

Because the carboxylic acid moiety is ionized at pH 7.4, passive diffusion across the intestinal epithelium may be restricted. We utilize the Caco-2 Permeability Assay , the gold standard in vitro model derived from human colorectal carcinoma cells, which spontaneously differentiate into a polarized enterocyte monolayer expressing tight junctions and active efflux transporters (e.g., P-gp, BCRP) .

Self-Validating Protocol: Bidirectional Caco-2 Transport

Causality Check: We perform bidirectional transport (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) to calculate the Efflux Ratio (ER). An ER > 2.0 indicates the compound is a substrate for active efflux, which could severely limit oral bioavailability.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed Caco-2 cells (Passage 40–60) on semi-permeable polycarbonate Transwell® inserts. Culture for 21 days to ensure full differentiation and expression of brush-border enzymes .

  • Barrier Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting TEER > 300 Ω·cm². Add Lucifer Yellow (a paracellular marker) to confirm tight junction integrity (<1% leakage).

  • Compound Dosing: Prepare a 10 µM solution of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid in Hanks’ Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Final DMSO concentration must be ≤1%.

  • Incubation: Apply the compound to the Apical chamber (for A-B transport) or Basolateral chamber (for B-A transport). Incubate at 37°C with orbital shaking (60 rpm).

  • Sampling & Quenching: Take 50 µL aliquots from the receiver chambers at 0, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

In Vitro Metabolism: Hepatic Microsomal Stability

The liver is the primary site of drug metabolism. To isolate Phase I (CYP450-mediated) metabolic clearance, we evaluate the compound against Human Liver Microsomes (HLMs). Given the presence of the N-benzyl group, we hypothesize rapid intrinsic clearance ( CLint​ ) driven by N-debenzylation.

Self-Validating Protocol: Microsomal Stability Assay

Causality Check: We include a "Minus Cofactor" control to rule out chemical instability or non-CYP mediated degradation. We also run a positive control (e.g., Dextromethorphan for CYP2D6 or Midazolam for CYP3A4) to validate the enzymatic activity of the microsomal batch .

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a working solution in 0.1 M Potassium Phosphate buffer (pH 7.4) to achieve a final assay protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound into the microsomal suspension to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate Phase I metabolism by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile (with internal standard).

  • Phase II Extension (Optional): To assess glucuronidation of the carboxylic acid, run a parallel assay supplemented with UDPGA (uridine 5'-diphosphoglucuronic acid) and alamethicin (a pore-forming peptide to grant access to intra-vesicular UGT enzymes).

  • Analysis: Centrifuge to precipitate proteins. Quantify the remaining parent compound via LC-TOF-MS to determine the half-life ( t1/2​ ) and calculate in vitro intrinsic clearance ( CLint​ ).

Metabolic_Pathway Parent Parent Compound (CAS 885958-63-4) NDebenzyl N-Debenzylated Metabolite (Loss of Benzyl Group) Parent->NDebenzyl CYP3A4 / CYP2D6 Gluc Acyl Glucuronide (Phase II Conjugation) Parent->Gluc UGTs Oxidation Pyrrolidine Ring Oxidation (Lactam Formation) Parent->Oxidation CYP450 (Minor)

Proposed primary metabolic pathways for the compound.

Translational Outlook & Next Steps

If in vitro profiling reveals a high CLint​ due to N-debenzylation, medicinal chemistry efforts should focus on replacing the benzyl group with a more metabolically stable bioisostere (e.g., a fluorinated benzyl or a heteroaryl group). If Caco-2 permeability is poor due to the carboxylic acid, ester prodrug strategies should be considered to mask the charge during intestinal absorption, allowing ubiquitous esterases to cleave the prodrug and release the active moiety systemically.

Following successful in vitro validation, the compound must advance to In Vivo Pharmacokinetic Profiling in rodent models (e.g., Sprague-Dawley rats). A crossover study utilizing Intravenous (IV, 1 mg/kg) and Per Os (PO, 10 mg/kg) dosing will be required to determine absolute bioavailability ( F% ), systemic clearance ( CL ), and the volume of distribution at steady state ( Vss​ ).

References

  • Rani, L., Grewal, A. S., Sharma, N., & Singh, S. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry. Available at:[Link]

  • Volpe, D. A., et al. (2023). "Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays." Pharmaceutics (PMC). Available at:[Link]

  • Creative Bioarray. "Caco-2 Permeability Assay Services & Protocols." Creative Bioarray DMPK Services. Available at:[Link]

  • Evotec / Cyprotex. "Microsomal Stability Assay Protocol & Measurement of In Vitro Intrinsic Clearance." Evotec ADME-Tox Solutions. Available at:[Link]

Foundational

In Vitro Stability Profiling of 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Physicochemical Rationale The compound 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS: 885958-63-4; MW: 233.31 g/mol ) is a highly functionalized, zwitterionic building block frequently util...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS: 885958-63-4; MW: 233.31 g/mol ) is a highly functionalized, zwitterionic building block frequently utilized in the design of targeted therapeutics, including enzyme inhibitors and Proteolysis Targeting Chimeras (PROTACs)[1]. Before advancing a scaffold containing this moiety into in vivo pharmacokinetic (PK) studies, rigorous in vitro stability profiling is mandatory.

Understanding the structural causality behind its degradation is critical for rational drug design:

  • The N-Benzyl Group: Highly susceptible to oxidative N-dealkylation mediated by Cytochrome P450 (CYP450) enzymes (specifically CYP3A4 and CYP2D6)[2].

  • The C4 Gem-Dimethyl Group: Introduces significant steric bulk. This effectively shields the pyrrolidine ring from endocyclic oxidation, funneling the metabolic liability almost entirely toward the exocyclic N-benzyl group and the carboxylic acid[3].

  • The C3 Carboxylic Acid: Serves as a primary target for Phase II metabolism, specifically Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated acyl glucuronidation.

This guide outlines the self-validating protocols required to accurately quantify the metabolic, chemical, and plasma stability of this compound, ensuring data integrity in alignment with regulatory standards.

Mechanistic Pathways of Degradation

To design an effective LC-MS/MS monitoring strategy, we must first map the predictive degradation pathways. The zwitterionic nature of the compound means it can undergo both Phase I (oxidation) and Phase II (conjugation) biotransformations.

MetabolicPathway Parent 1-Benzyl-4,4-dimethyl- pyrrolidine-3-carboxylic acid CYP CYP450 (CYP3A4/2D6) Oxidation Parent->CYP Phase I UGT UGT Enzymes Glucuronidation Parent->UGT Phase II Metab1 N-Debenzylated Pyrrolidine + Benzaldehyde CYP->Metab1 N-Dealkylation Metab2 Acyl Glucuronide Conjugate UGT->Metab2 Conjugation

Fig 1: Phase I and Phase II metabolic degradation pathways of the N-benzyl pyrrolidine scaffold.

In Vitro Metabolic Stability: Liver Microsome Protocol

The liver is the primary site of xenobiotic metabolism. Human Liver Microsomes (HLM) are utilized to assess the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound[4].

Causality in Experimental Design
  • Substrate Concentration (1 µM): The compound is incubated at 1 µM to ensure the concentration remains well below the Michaelis-Menten constant ( Km​ ) of the CYP enzymes. This guarantees first-order kinetics, which is a mathematical prerequisite for accurate half-life determination[5].

  • Cofactor Addition (NADPH & UDPGA): CYP450 enzymes require NADPH as an electron donor, while UGTs require UDP-glucuronic acid (UDPGA) and alamethicin (a pore-forming peptide to allow UDPGA access to the luminal UGT active site).

  • Quenching Mechanism: Ice-cold acetonitrile (MeCN) is added to precipitate microsomal proteins, instantly halting enzymatic activity while simultaneously extracting the lipophilic parent compound into the organic phase for LC-MS/MS analysis.

Step-by-Step Methodology
  • Preparation: Prepare a 10 mM stock solution of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Matrix Assembly: In a 96-well plate, combine 0.5 mg/mL HLM protein, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.

  • Pre-Incubation: Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration < 0.1% to prevent enzyme inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the Phase I reaction by adding 1 mM NADPH. (For Phase II, concurrently add 2 mM UDPGA and 25 µg/mL alamethicin).

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the incubation mixture into a quenching plate containing 150 µL of ice-cold MeCN spiked with an internal standard (e.g., Tolbutamide or Labetalol).

  • Extraction: Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Quantitative Data Summary: Predictive Metabolic Profile

Note: The following table represents the predictive baseline stability for this specific scaffold based on structurally analogous N-benzyl pyrrolidines.

Species Microsomes t1/2​ (min) CLint,micr​ (µL/min/mg)Hepatic Extraction Ratio ( EH​ ) Prediction
Human (HLM) 35.239.4Moderate
Rat (RLM) 18.574.9High
Mouse (MLM) 12.1114.5High
Dog (DLM) 42.033.0Low to Moderate

Plasma and Chemical Stability Assessment

While the pyrrolidine ring is chemically robust, the zwitterionic nature of the compound necessitates stability testing across physiological pH ranges (gastric and intestinal) and in circulating plasma. Acyl glucuronide metabolites, if formed in vivo, can undergo spontaneous hydrolysis or intramolecular rearrangement in plasma, complicating bioanalytical quantification.

Step-by-Step Methodology: Plasma Stability
  • Spiking: Spike the compound into pre-warmed (37°C) blank human plasma to a final concentration of 1 µM.

  • Incubation & Sampling: Incubate the mixture in a shaking water bath at 37°C. Extract 50 µL aliquots at 0, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately precipitate plasma proteins using 3 volumes of ice-cold MeCN containing the internal standard.

  • Analysis: Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes, and analyze the supernatant.

Quantitative Data Summary: Chemical & Plasma Stability
Matrix / ConditionpHTemp (°C)% Remaining (at 4h)Primary Degradation Risk
Human Plasma ~7.437> 98%Minimal (Stable)
Simulated Gastric Fluid (SGF) 1.237> 95%Acid-catalyzed hydrolysis (Low risk)
Simulated Intestinal Fluid (SIF) 6.837> 99%None
PBS Buffer 7.437> 99%None

Self-Validating Bioanalytical Workflow (LC-MS/MS)

To ensure the trustworthiness of the stability data, the quantification method must be strictly validated according to the FDA's 2018 Guidance on Bioanalytical Method Validation[6] and the M10 Harmonized Guidelines[7].

Workflow Prep Compound Prep (1 µM in Buffer) Incubate Incubation (HLM at 37°C) Prep->Incubate Quench Quenching (MeCN + IS) Incubate->Quench 0-60 min Analyze LC-MS/MS (MRM Mode) Quench->Analyze Spin Validate Data Analysis (t1/2, CLint) Analyze->Validate

Fig 2: Standardized LC-MS/MS workflow for in vitro metabolic stability assessment.

Validation Parameters (E-E-A-T Compliance)
  • Selectivity & Specificity: Blank matrix (microsomes without NADPH, or blank plasma) must be analyzed to ensure no endogenous peaks co-elute with the MRM transitions of the parent compound ( m/z 234.1 Product Ion).

  • Matrix Effect (ME): The ionization suppression or enhancement caused by the microsomal proteins or plasma lipids must be evaluated. An IS-normalized matrix factor between 0.85 and 1.15 is required to validate the assay[5].

  • Data Processing Logic: The natural logarithm of the percentage of remaining compound is plotted against time. The slope of the linear regression ( k ) is used to calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/P ), where V is the incubation volume and P is the mass of microsomal protein[4].

References

  • IntechOpen. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling". IntechOpen Publications. Available at:[Link][4]

  • Attwa, M. W., et al. "Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation". PubMed Central (PMC) - NIH. Available at:[Link][5]

  • Testa, A., et al. "Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications". PubMed Central (PMC) - NIH. Available at:[Link][2]

  • ChemRxiv. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective". ChemRxiv. Available at: [Link][3]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry May 2018". FDA Regulatory Information. Available at:[Link][6]

  • U.S. Food and Drug Administration (FDA). "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry". FDA Regulatory Information. Available at:[Link][7]

Sources

Exploratory

Discovery and Synthesis Pathways for 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic Acid: A Technical Guide

Executive Context & Strategic Importance In modern drug discovery, functionalized pyrrolidines are privileged scaffolds. They provide predictable vectors for substituents, allowing medicinal chemists to probe the 3D spac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Strategic Importance

In modern drug discovery, functionalized pyrrolidines are privileged scaffolds. They provide predictable vectors for substituents, allowing medicinal chemists to probe the 3D space of target binding pockets. 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid is a highly specialized building block. The incorporation of a gem-dimethyl group at the C4 position introduces severe local steric bulk, effectively restricting the conformational flexibility of the pyrrolidine ring and locking it into specific bioactive conformations. Furthermore, the N-benzyl group serves as a robust, orthogonal protecting group that survives harsh coupling conditions but can be cleanly removed via palladium-catalyzed hydrogenolysis during late-stage lead optimization.

Physicochemical Profiling

Before initiating synthesis, it is critical to understand the physicochemical boundaries of the target compound. The table below summarizes the core quantitative data for validation and analytical tracking[1].

PropertyValue
Chemical Name 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid
CAS Registry Number 885958-63-4
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
XLogP3-AA 2.33
Topological Polar Surface Area (TPSA) 40.5 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Rotatable Bonds 3

Mechanistic Pathway: The 1,3-Dipolar Cycloaddition

From a strategic synthesis perspective, the most atom-economical and regioselective route to highly substituted pyrrolidines is the [3+2] cycloaddition. Azomethine ylides are frequently used in organic chemistry in 1,3-dipolar cycloaddition reactions with dipolarophiles, generating a pyrrolidine ring[2].

For this specific architecture, we utilize an unsubstituted (at carbon) azomethine ylide reacting with a highly substituted dipolarophile. The ylide is generated in situ from N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. The causality behind this choice lies in its mild activation: catalytic acid (e.g., Trifluoroacetic acid, TFA) protonates the methoxy group, driving the elimination of methoxytrimethylsilane to yield the highly reactive azomethine ylide at room temperature.

The dipolarophile, methyl 3-methyl-2-butenoate, features an electron-withdrawing ester group that lowers its LUMO energy, facilitating a rapid HOMO-LUMO interaction with the ylide. The regioselectivity is strictly governed by the electronics of the transition state; the more nucleophilic carbon of the ylide attacks the highly substituted β -carbon of the α,β -unsaturated ester, directly yielding the 4,4-dimethyl-3-carboxylate architecture.

SynthesisPathway A N-Benzyl-N-(methoxymethyl)- N-(trimethylsilylmethyl)amine (Ylide Precursor) C Azomethine Ylide [Reactive Intermediate] A->C Acid Catalyst (-TMSOMe) B Methyl 3-methyl-2-butenoate (Dipolarophile) D [3+2] Cycloaddition (DCM, TFA catalyst) B->D C->D E 1-Benzyl-4,4-dimethylpyrrolidine- 3-carboxylic acid methyl ester (Intermediate) D->E F Alkaline Hydrolysis (LiOH, THF/H2O) E->F G 1-Benzyl-4,4-dimethylpyrrolidine- 3-carboxylic acid (Target Compound) F->G

Fig 1: Mechanistic workflow of the 1,3-dipolar cycloaddition and subsequent hydrolysis.

Step-by-Step Experimental Methodology

To ensure reproducibility, the following protocol is designed as a self-validating system, incorporating built-in analytical checkpoints.

Phase 1: Synthesis of the Methyl Ester Intermediate (CAS: 885958-59-8)
  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve methyl 3-methyl-2-butenoate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.

  • Catalytic Activation: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv, 1 mmol). Causality: TFA is intentionally selected over Lewis acids to provide mild, proton-driven desilylation, preventing the polymerization of the highly reactive alkene.

  • Ylide Generation: Cool the mixture to 0 °C. Dropwise add N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (1.2 equiv, 12 mmol) over 30 minutes. Causality: Controlled, slow addition maintains a low steady-state concentration of the ylide, suppressing unwanted homocoupling side-reactions.

  • Maturation & Validation: Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the UV-active dipolarophile spot is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). This visually validates the neutralization of TFA via CO₂ evolution. Extract with DCM (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 20% EtOAc in Hexanes) to afford 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid methyl ester.

Phase 2: Alkaline Hydrolysis to the Target Free Acid (CAS: 885958-63-4)
  • Solvent System: Dissolve the purified methyl ester (5 mmol) in a 3:1:1 mixture of THF:MeOH:H₂O (25 mL). Causality: This specific ternary solvent system ensures complete homogeneity, maximizing the interfacial reaction rate between the lipophilic ester and the aqueous hydroxide salt.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv, 15 mmol) and stir at room temperature for 4-6 hours. Causality: LiOH is preferred over NaOH to prevent potential epimerization at the C3 stereocenter under harsh basic conditions.

  • Isolation & Validation: Concentrate the mixture in vacuo to remove volatile organics. Dilute the aqueous layer with water (10 mL) and wash with diethyl ether (10 mL) to extract unreacted ester. Carefully acidify the aqueous layer to pH ~4 using 1M HCl. Self-Validation: The target compound will precipitate as a white to off-white solid at its isoelectric point. Extract with ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and evaporate to yield the pure 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid[1].

Downstream Applications in Drug Discovery

Once synthesized, this building block is immediately primed for library generation. The free carboxylic acid serves as an anchor for amide coupling (e.g., using HATU/DIPEA) with diverse amines. Following decoration of the C3 position, the N-benzyl group is cleaved via catalytic hydrogenation, exposing the secondary amine for further functionalization (reductive amination, urea formation), driving rapid Structure-Activity Relationship (SAR) exploration.

ApplicationWorkflow A 1-Benzyl-4,4-dimethylpyrrolidine- 3-carboxylic acid B Amide Coupling (HATU/DIPEA) A->B R-NH2 C N-Debenzylation (Pd/C, H2) B->C D Lead Optimization (N-Functionalization) C->D Electrophiles

Fig 2: Downstream application workflow for library synthesis and lead optimization.

References

  • Title: Oxidative Maturation and Structural Characterization of Prenylated FMN Binding by UbiD Source: NIH PMC (National Institutes of Health) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid

Abstract: Strategic Assembly of Substituted Pyrrolidines For researchers and drug development professionals, the pyrrolidine scaffold represents a privileged pharmacophore frequently embedded in active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Strategic Assembly of Substituted Pyrrolidines

For researchers and drug development professionals, the pyrrolidine scaffold represents a privileged pharmacophore frequently embedded in active pharmaceutical ingredients (APIs). The synthesis of highly substituted derivatives, such as 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid, demands robust, scalable, and regioselective methodologies. This application note details a validated, two-stage synthetic protocol leveraging a 1,3-dipolar cycloaddition followed by a sterically demanding saponification to yield the target carboxylic acid.

Mechanistic Overview & Retrosynthetic Strategy

The construction of the 4,4-dimethylpyrrolidine core is most efficiently achieved via a convergent [3+2] cycloaddition strategy. This approach is highly favored in medicinal chemistry for the rapid assembly of functionalized nitrogen heterocycles.

The key transformation involves the in situ generation of a non-stabilized azomethine ylide from a silylated precursor, which subsequently undergoes a concerted cycloaddition with an electron-deficient olefin[1]. By utilizing N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, the highly reactive ylide can be generated under mild, ambient conditions, preventing the thermal degradation often seen with alternative ylide precursors[1]. Ethyl 3,3-dimethylacrylate serves as the optimal dipolarophile; its electron-withdrawing ester group lowers the LUMO energy, facilitating a rapid reaction with the ylide's HOMO, while the gem-dimethyl group directs the regiochemistry through steric interactions[2]. The resulting cycloadduct is then subjected to base-catalyzed hydrolysis to yield the final carboxylic acid[3].

Synthesis A N-(Methoxymethyl)-N- (trimethylsilylmethyl)benzylamine C Azomethine Ylide (Reactive Intermediate) A->C TFA (cat.) - MeOSiMe3 B Ethyl 3,3-dimethylacrylate D Ethyl 1-benzyl-4,4-dimethyl- pyrrolidine-3-carboxylate B->D Dipolarophile C->D [3+2] Cycloaddition E 1-benzyl-4,4-dimethyl- pyrrolidine-3-carboxylic Acid D->E 1. LiOH, THF/MeOH/H2O 2. HCl (pH 4.5)

Reaction pathway for the synthesis of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid.

Stage 1: [3+2] Cycloaddition Workflow

Causality & Design: Upon treatment with a catalytic amount of Trifluoroacetic Acid (TFA), the precursor undergoes rapid desilylation and elimination of methoxytrimethylsilane. This generates the azomethine ylide in situ. The reaction is performed in Dichloromethane (DCM) to ensure complete solubility of all organic components while maintaining a non-coordinating environment that does not interfere with the ylide's dipole moment.

Quantitative Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine237.421.228.5 gYlide Precursor
Ethyl 3,3-dimethylacrylate128.171.012.8 gDipolarophile
Trifluoroacetic Acid (TFA)114.020.11.14 gCatalyst
Dichloromethane (DCM)84.93-250 mLSolvent
Step-by-Step Protocol
  • Reactor Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet to ensure an anhydrous environment, preventing premature quenching of the ylide intermediate.

  • Reagent Loading: Dissolve N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (28.5 g, 120 mmol) and ethyl 3,3-dimethylacrylate (12.8 g, 100 mmol) in anhydrous DCM (250 mL).

  • Catalysis: Cool the reaction mixture to 0 °C using an ice bath. Add TFA (1.14 g, 10 mmol) dropwise over 5 minutes to control the exothermic generation of the ylide.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir continuously for 16 hours under a nitrogen atmosphere. Monitor the reaction progress via LC-MS until the dipolarophile is fully consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (100 mL) to neutralize the TFA catalyst. Separate the organic layer and extract the aqueous layer with DCM (2 × 50 mL).

  • Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 20% EtOAc in Hexanes) to afford pure ethyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate.

Stage 2: Saponification & Isolation Workflow

Causality & Design: The intermediate cycloadduct contains an ester group adjacent to a quaternary carbon (C4) and a tertiary amine. This creates a sterically encumbered environment that resists standard mild hydrolysis. To overcome this, a large excess of Lithium Hydroxide (LiOH) is employed in a highly polar, miscible solvent system (THF/MeOH/H₂O). The lithium cation coordinates with the carbonyl oxygen, increasing its electrophilicity and driving the nucleophilic acyl substitution despite the steric bulk.

Quantitative Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate261.361.026.1 gIntermediate
Lithium Hydroxide Monohydrate41.963.012.6 gBase
THF / MeOH / H₂O (2:1:1)--300 mLSolvent System
Step-by-Step Protocol
  • Reagent Loading: In a 500 mL round-bottom flask, dissolve ethyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate (26.1 g, 100 mmol) in a solvent mixture of THF (150 mL) and Methanol (75 mL).

  • Base Addition: Add a solution of Lithium hydroxide monohydrate (12.6 g, 300 mmol) dissolved in deionized water (75 mL). The addition of methanol ensures the organic starting material remains fully solvated in the presence of the aqueous base.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 60 °C for 12-16 hours. The sterically hindered nature of the ester necessitates elevated temperatures to achieve full conversion.

  • Solvent Removal: Once LC-MS indicates complete consumption of the starting material, cool the mixture to room temperature and remove the volatile organic solvents (THF and MeOH) under reduced pressure.

  • Acidification: Dilute the remaining aqueous phase with additional water (50 mL) and cool to 0 °C. Carefully adjust the pH to approximately 4.5-5.0 using 2M HCl (aq). Self-Validation Note: This specific pH range targets the isoelectric point of the molecule, minimizing its solubility in water by forming the neutral zwitterion.

  • Recovery: Extract the aqueous suspension with a mixture of Chloroform/Isopropanol (3:1, 3 × 100 mL). Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid as a high-purity solid.

References

  • Application of N-(Methoxymethyl)-N-(trimethylsilylmethyl)
  • Ethyl 3,3-dimethylacrylate Source: ChemicalBook URL
  • Ethyl 1-benzyl-4,4-diMethylpyrrolidine-3-carboxylate synthesis Source: ChemicalBook URL

Sources

Application

Strategic N-Debenzylation of 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid: A Technical Guide for Drug Discovery

Executive Summary The pyrrolidine-3-carboxylic acid scaffold is a highly privileged structure in modern medicinal chemistry, frequently serving as the core pharmacophore for dipeptidyl peptidase-4 (DPP-4) inhibitors and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine-3-carboxylic acid scaffold is a highly privileged structure in modern medicinal chemistry, frequently serving as the core pharmacophore for dipeptidyl peptidase-4 (DPP-4) inhibitors and γ-aminobutyric acid (GABA) uptake modulators[1]. However, the late-stage N-debenzylation of sterically hindered derivatives, such as 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid , presents significant synthetic challenges. This guide provides a comprehensive, causality-driven methodology for the chemoselective removal of the N-benzyl protecting group, addressing the inherent difficulties of catalyst poisoning and zwitterion isolation.

Mechanistic Rationale & The Zwitterion Challenge

The deprotection of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (Molecular Weight: 233.31 g/mol ) via standard catalytic hydrogenolysis yields 4,4-dimethyl-pyrrolidine-3-carboxylic acid. This transformation is complicated by two primary factors:

  • Steric Hindrance & Catalyst Poisoning: The gem-dimethyl group at the C4 position creates a sterically congested environment around the pyrrolidine nitrogen. Furthermore, as the N-benzyl group is cleaved, the resulting secondary amine strongly coordinates to the palladium surface, effectively poisoning the catalyst and stalling the reaction[2].

  • The Zwitterion Isolation Trap: The deprotected product contains both a basic secondary amine (pKa ~9.5) and an acidic carboxylic acid (pKa ~3.5). At neutral pH, the molecule exists almost entirely as a highly polar, water-soluble zwitterion. Standard liquid-liquid extraction (e.g., partitioning between ethyl acetate and water) will fail, as the product will remain inextricably trapped in the aqueous layer.

To circumvent these issues, researchers must choose between an in situ protection strategy (trapping the amine before it poisons the catalyst or forms a zwitterion) or an acid-facilitated transfer hydrogenation (protonating the amine to prevent catalyst coordination, followed by specialized ion-exchange isolation)[3].

Strategic Decision Matrix

The choice of debenzylation protocol dictates the downstream isolation strategy. Below is the logical workflow for determining the optimal synthetic path based on the target molecule's required state.

Workflow Start 1-Benzyl-4,4-dimethyl- pyrrolidine-3-carboxylic acid Decision Target Product? Start->Decision Direct Transfer Hydrogenation Pd(OH)2/C, NH4HCO2, AcOH Decision->Direct Unprotected Amine OnePot One-Pot Protection Pd/C, H2, Boc2O Decision->OnePot Protected Amine IonExchange SCX Chromatography (Dowex 50WX8) Direct->IonExchange Highly Polar Workup Aqueous Acid Extraction (pH 2-3) OnePot->Workup Lipophilic Zwitterion Free Amino Acid (Zwitterion) IonExchange->Zwitterion BocAminoAcid N-Boc Amino Acid (Organic Soluble) Workup->BocAminoAcid

Workflow for the N-debenzylation and isolation of pyrrolidine-3-carboxylic acid derivatives.

Quantitative Comparison of Debenzylation Strategies
StrategyReagent SystemTypical YieldPurityScalabilityIsolation Difficulty
Direct Hydrogenolysis 10% Pd/C, H₂, MeOH50–60%ModerateHighVery High (Zwitterion)
Transfer Hydrogenation 20% Pd(OH)₂/C, NH₄HCO₂, AcOH75–85%HighMediumHigh (SCX Required)
One-Pot Debenzylation/Boc 10% Pd/C, H₂, Boc₂O, EtOAc/MeOH85–95%ExcellentHighLow (Standard Workup)
Experimental Methodologies
Protocol A: One-Pot Hydrogenolysis and in situ N-Boc Protection (Recommended)

This self-validating protocol is the industry standard for amino acid debenzylation. By adding Di-tert-butyl dicarbonate (Boc₂O) directly to the hydrogenation mixture, the secondary amine is converted into a neutral carbamate the moment it is generated. This breaks the zwitterionic nature of the molecule, allowing the carboxylic acid to be isolated via standard pH-driven organic extraction[1].

Reagents:

  • 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (1.0 eq, 10 mmol, 2.33 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 12 mmol, 2.62 g)

  • 10% Pd/C (50% wet) (10% w/w, 230 mg)

  • Methanol / Ethyl Acetate (1:1 v/v, 100 mL)

Step-by-Step Procedure:

  • System Preparation: Charge a 250 mL round-bottom flask with the starting material and Boc₂O in the solvent mixture.

    • Causality: Using a mixed solvent system (MeOH/EtOAc) ensures optimal solubility of both the polar starting material and the lipophilic Boc-protected product.

  • Inert Atmosphere: Purge the solution with Nitrogen gas for 5 minutes.

    • Self-Validation: Ensure no oxygen remains. Pd/C is highly pyrophoric; introducing it to methanol vapors in the presence of oxygen will cause immediate ignition.

  • Catalyst Addition: Carefully add the 10% Pd/C under a continuous stream of Nitrogen.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen gas from a balloon. Repeat this cycle three times. Stir vigorously at room temperature for 12–16 hours.

  • Reaction Monitoring (Self-Validation): Sample the reaction and analyze via LC-MS. The starting material peak ( m/z 234.1 [M+H]+ ) must be completely consumed, replaced by the N-Boc product peak ( m/z 244.2 [M+H]+ ). On TLC (DCM:MeOH 9:1), the product will show a higher Rf​ and will not stain strongly with Ninhydrin due to the protected amine.

  • Workup: Vent the hydrogen and purge with Nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with 50 mL of Ethyl Acetate.

  • Isolation: Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (100 mL) and 1M aqueous HCl (100 mL).

    • Causality: The acidic aqueous layer (pH ~2) protonates the carboxylic acid, rendering the entire molecule lipophilic and driving it into the Ethyl Acetate layer.

  • Final Purification: Extract the aqueous layer once more with Ethyl Acetate (50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-4,4-dimethyl-pyrrolidine-3-carboxylic acid as a white solid.

Protocol B: Acid-Facilitated Transfer Hydrogenation

If the free amino acid (zwitterion) is strictly required for downstream coupling, standard H₂ gas often fails due to the steric bulk of the 4,4-dimethyl group and catalyst poisoning. demonstrated that adding acetic acid protonates the amine, facilitating the cleavage of the N-benzyl bond[3]. We pair this with Pearlman's catalyst (Pd(OH)₂/C) and ammonium formate for a powerful transfer hydrogenation[4].

Reagents:

  • 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (1.0 eq, 5 mmol, 1.16 g)

  • Ammonium formate (10.0 eq, 50 mmol, 3.15 g)

  • 20% Pd(OH)₂/C (Pearlman's catalyst) (20% w/w, 230 mg)

  • Glacial Acetic Acid (1.5 eq, 7.5 mmol, 0.43 mL)

  • Ethanol (50 mL)

Step-by-Step Procedure:

  • Activation: Suspend the starting material in Ethanol. Add the Glacial Acetic Acid and stir for 5 minutes.

    • Causality: The acetic acid protonates the pyrrolidine nitrogen as it is deprotected, preventing the lone pair from coordinating to and deactivating the palladium surface[3].

  • Donor Addition: Add Ammonium formate. Purge the flask with Nitrogen for 5 minutes.

  • Catalysis: Add the 20% Pd(OH)₂/C. Equip the flask with a reflux condenser and heat to 60 °C under a Nitrogen atmosphere for 6 hours.

    • Self-Validation: Upon reaching 50–60 °C, steady gas evolution (CO₂ and H₂) will be visible. The reaction is complete when gas evolution ceases and LC-MS shows a mass shift from m/z 234.1 to m/z 144.1 [M+H]+ .

  • Filtration: Cool to room temperature, filter through Celite, and concentrate the filtrate to a viscous oil.

  • SCX Chromatography (Isolation): Dissolve the crude oil in 10 mL of HPLC-grade water. Load onto a pre-conditioned Dowex 50WX8 strong cation exchange (SCX) column.

    • Causality: The strongly acidic resin binds the protonated pyrrolidine amine.

  • Elution: Wash the column with 5 column volumes of water to remove acetic acid, formate salts, and toluene byproducts. Elute the target zwitterion using 1M NH₃ in Methanol. Concentrate the methanolic ammonia fractions to afford pure 4,4-dimethyl-pyrrolidine-3-carboxylic acid .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid Synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals experiencing low yields or stalled conversions during the synthesis of 1-be...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals experiencing low yields or stalled conversions during the synthesis of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS: 885958-63-4) 1.

Rather than simply listing steps, this guide deconstructs the mechanistic bottlenecks of the [3+2] dipolar cycloaddition and the subsequent ester hydrolysis, providing a self-validating protocol to ensure experimental success.

Mechanistic Pathway & System Bottlenecks

SynthesisPathway Step1 N-Benzylglycine + Paraformaldehyde Step2 Iminium Ion Formation (Water Removal Critical) Step1->Step2 Toluene, Reflux Step3 Decarboxylation (-CO2) Step2->Step3 -H2O (Dean-Stark) Step4 Azomethine Ylide (Transient 1,3-Dipole) Step3->Step4 Thermal Step5 [3+2] Cycloaddition (+ Methyl 3,3-dimethylacrylate) Step4->Step5 In situ trapping Step6 Pyrrolidine Ester Intermediate Step5->Step6 Overcome Sterics Step7 Sterically Hindered Hydrolysis (Requires Vigorous Heating) Step6->Step7 Aqueous Base/Acid Step8 1-Benzyl-4,4-dimethylpyrrolidine- 3-carboxylic Acid Step7->Step8 Isoelectric Precipitation

Mechanism and bottlenecks in the [3+2] cycloaddition synthesis of the target pyrrolidine.

The Causality of Failure

The 4,4-dimethyl substitution pattern is the root cause of most synthetic failures for this molecule. It introduces two distinct chemical barriers:

  • Transition State Repulsion: The gem-dimethyl group on the β -carbon of the dipolarophile (methyl 3,3-dimethylacrylate) creates severe steric repulsion during the [3+2] cycloaddition with the azomethine ylide 2. If the ylide is generated too quickly, it will dimerize or degrade rather than react with the sluggish alkene.

  • Neopentyl Shielding: Once the ester intermediate is formed, the adjacent quaternary carbon (C4) completely shields the C3-ester carbonyl from nucleophilic attack, rendering standard room-temperature saponification ineffective.

Self-Validating Experimental Protocol

To guarantee reproducibility, every phase of this protocol contains an In-Process Control (IPC) that validates the chemical state before proceeding.

Phase 1: Decarboxylative [3+2] Cycloaddition

Objective: Maximize productive collisions between the transient ylide and the hindered alkene.

  • System Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with methyl 3,3-dimethylacrylate (1.0 eq) and toluene (0.5 M). Heat to a vigorous reflux.

  • Precursor Addition: Add a finely milled mixture of N-benzylglycine (1.2 eq) and paraformaldehyde (1.5 eq) portion-wise over 4 to 6 hours.

    • Causality: Slow addition maintains a low steady-state concentration of the highly reactive azomethine ylide. This prevents dipole dimerization and forces the equilibrium toward the slower cycloaddition pathway 3.

  • IPC Checkpoint 1 (Water Evolution): Monitor the Dean-Stark trap. You must collect the theoretical volume of water (approx. 1 eq relative to N-benzylglycine). If water evolution ceases prematurely, iminium formation has stalled.

  • IPC Checkpoint 2 (Mass Confirmation): Reflux for an additional 2 hours. Analyze via LC-MS. The target intermediate, methyl 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylate, must be the dominant peak ( m/z [M+H]+ = 248).

Phase 2: Forcing Hydrolysis

Objective: Breach the steric activation energy barrier to cleave the ester.

  • Solvent Swap: Concentrate the toluene reaction mixture in vacuo to yield the crude ester.

  • Acidic Cleavage: Suspend the crude ester in 6N HCl (10 volumes) and heat at 100°C for 12–18 hours.

    • Causality: Standard basic saponification (LiOH/THF) fails due to steric blocking. Forcing acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity enough to overcome the steric barrier imposed by the 4,4-dimethyl group.

  • IPC Checkpoint 3 (Hydrolysis Completion): LC-MS must show the complete disappearance of m/z 248 and the emergence of the final product mass m/z 234.

Phase 3: Zwitterion Isolation
  • Isoelectric Precipitation: Cool the acidic mixture to 0°C. Carefully titrate the solution with 4M NaOH to pH 4.5.

    • Causality: The final product is an amphoteric amino acid. Adjusting the pH to its isoelectric point minimizes its aqueous solubility, inducing crystallization.

  • Recovery: Filter the resulting white crystalline powder and wash with ice-cold water.

Troubleshooting FAQs

Q: My cycloaddition yield is under 20%, and I am recovering large amounts of unreacted methyl 3,3-dimethylacrylate. What went wrong? A: The azomethine ylide is degrading or dimerizing before it can react with the sterically hindered alkene. Corrective Action: Strictly enforce the slow-addition protocol (4-6 hours) for the N-benzylglycine/paraformaldehyde mixture. If yields remain low, switch the solvent from toluene to xylene to increase the reflux temperature and accelerate the cycloaddition rate.

Q: The Dean-Stark trap is not collecting water, and the reaction mixture is turning into a black tar. How do I fix this? A: Paraformaldehyde depolymerization has failed, preventing the formation of the iminium ion. Corrective Action: Ensure the reaction is at a vigorous, rolling reflux. You can add a catalytic amount of Trifluoroacetic Acid (TFA, 0.05 eq) to accelerate the thermal cracking of paraformaldehyde into reactive formaldehyde gas.

Q: LC-MS shows complete conversion to the intermediate ester, but after stirring overnight with LiOH, the ester remains untouched. Why? A: You are encountering neopentyl shielding. The bulky 4,4-dimethyl group physically blocks hydroxide ions from attacking the ester carbonyl at room temperature. Corrective Action: Abandon room-temperature basic hydrolysis. Switch to the forcing acidic conditions described in Phase 2 (refluxing 6N HCl), or use KOH in a high-boiling solvent like ethylene glycol at 120°C.

Q: I successfully hydrolyzed the ester, but upon neutralizing the aqueous layer, no product precipitates. How do I isolate it? A: If the ionic strength of your aqueous layer is too high, or if you missed the precise isoelectric point, the zwitterion will remain dissolved. Corrective Action: Ensure the pH is strictly between 4.5 and 5.0. If precipitation still fails, pass the aqueous solution through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Wash the resin with water to remove salts and unreacted acids, then elute your pure amino acid product using 2M aqueous ammonia.

Quantitative IPC & Troubleshooting Data

Summarize your analytical findings against this matrix to rapidly diagnose synthesis failures:

Process PhaseObservable SymptomAnalytical IPC FindingRoot CauseCorrective Action
1. Ylide Generation Black tar formation; no water in Dean-StarkUnreacted N-benzylglycine remainsFailed paraformaldehyde depolymerizationAdd 0.05 eq TFA; ensure vigorous reflux.
2. Cycloaddition Low yield; high recovery of starting acrylateLC-MS shows ylide dimers/oligomersSteric hindrance slowing[3+2] additionImplement 4-6 hr slow-addition of precursors; use xylene.
3. Hydrolysis Stalled conversion at <5%LC-MS shows persistent m/z 248Neopentyl steric shielding at C4Switch from RT LiOH to refluxing 6N HCl.
4. Isolation No precipitate upon neutralizationHigh product concentration in aqueous phaseMissed isoelectric point / high salt contentPrecisely titrate to pH 4.5; use Dowex 50WX8 resin if needed.

References

  • 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid 885958-63-4 wiki - Guidechem Source: Guidechem URL
  • Source: National Institutes of Health (NIH)
  • [3 + 2] Dipolar Cycloadditions in Flow Reactors - All About Drugs Source: All About Drugs / Tetrahedron Letters URL

Sources

Optimization

Overcoming steric hindrance in 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid reactions

Welcome to the Advanced Troubleshooting Guide for 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS: 885958-63-4)[1]. As a Senior Application Scientist, I frequently see researchers struggle with this specific sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS: 885958-63-4)[1]. As a Senior Application Scientist, I frequently see researchers struggle with this specific scaffold. The root cause of synthetic failure here is extreme steric hindrance: the C3 carboxylic acid is heavily shielded by the adjacent C4 gem-dimethyl group and the bulky N1-benzyl group.

Standard coupling conditions (like EDC/HOBt) will almost certainly fail because the rate of aminolysis cannot outcompete the hydrolysis of the activated ester. This guide provides field-proven, self-validating protocols and mechanistic insights to help you bypass these steric barriers.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why do standard EDC/HOBt couplings fail with this substrate, and what is the alternative? A: EDC/HOBt relies on the formation of an O-acylisourea intermediate. Because the C3 position of your pyrrolidine is sterically congested, the incoming amine attacks too slowly. This delay allows the O-acylisourea to undergo an irreversible rearrangement into an inactive N-acylurea, or simply hydrolyze back to the starting material[2]. Solution: You must use reagents that form highly stable, yet exceptionally reactive intermediates. Literature shows that3 provides the broadest substrate scope for sterically demanding carboxylic acids[3].

Q2: I am using HATU, but I am isolating a major byproduct and getting low amide yields. What is happening? A: You are likely observing a guanylation side reaction. When the carboxylic acid is heavily hindered, highly nucleophilic aliphatic amines will bypass the acid entirely and directly attack the uronium carbon of HATU, forming a stable tetramethylguanidine (TMG) byproduct[4]. Solution: The causality lies in your choice of base. Switching from a standard base like triethylamine (TEA) to a sterically hindered, non-nucleophilic base like 2,6-lutidine effectively suppresses this guanylation side reaction while preserving high amidation yields[4].

Q3: My amine is an aniline (poor nucleophile). How do I force the coupling? A: Anilines lack the nucleophilicity required to penetrate the steric shield of the C4 gem-dimethyl group. You must bypass standard ester intermediates. Solution: Convert the acid to an acid chloride using oxalyl chloride/DMF, or utilize 5 paired with N-methylimidazole (NMI), which is proven to couple low-nucleophilic amines with sterically hindered acids[5].

Part 2: Mechanistic & Workflow Visualizations

Workflow Start Amine Nucleophilicity? High High (Primary Aliphatic) Start->High Low Low (Anilines, Hindered) Start->Low HATU HATU / 2,6-Lutidine (Monitor Guanylation) High->HATU Alternative DIC DIC / HOPO (Best for Bulky Acids) High->DIC Preferred AcidCl Acid Chloride (Oxalyl Chloride / DMF) Low->AcidCl Standard TCFH TCFH / NMI (Highly Reactive) Low->TCFH Mild Conditions

Caption: Decision matrix for coupling 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid based on amine.

Mechanism Acid Hindered Acid (C3 Position) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base Base (2,6-Lutidine) Base->Carboxylate ActiveEster Active Ester (OPO Intermediate) Carboxylate->ActiveEster Activation Coupling DIC/HOPO Coupling->ActiveEster Product Amide Product ActiveEster->Product Aminolysis Amine Amine Nucleophile Amine->Product

Caption: Mechanistic activation pathway overcoming steric shielding at the C3 position.

Part 3: Quantitative Reagent Comparison

To make an informed decision, compare the empirical performance of coupling reagents specifically tested against sterically hindered carboxylic acids:

Reagent SystemOptimal BaseAmine ScopeGuanylation RiskRelative Efficiency for Bulky Acids
DIC / HOPO None / NMMPrimary & SecondaryNoneExcellent (Broadest scope)[3]
TCFH / NMI NMIAnilines & HinderedNoneExcellent (High reactivity)[5]
HATU 2,6-LutidinePrimary AliphaticHigh (if TEA/DIPEA used)Good (Requires strict base control)[4]
EDC / HOBt DIPEAUnhindered onlyNonePoor (Prone to N-acylurea formation)[2]

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in analytical controls. The following methodologies are designed as self-validating systems, meaning physical or chemical cues will confirm success at each critical step, preventing downstream failures.

Protocol A: DIC/HOPO Mediated Amide Coupling (Preferred for Aliphatic Amines)

Causality Note: HOPO esters are highly reactive yet stable against hydrolysis, and DIC generates a urea byproduct that precipitates, driving the equilibrium forward.

  • Activation: Dissolve 1.0 eq of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid and 1.2 eq of HOPO in anhydrous NMP (0.2 M). Cool to 0 °C. Add 1.2 eq of DIC dropwise.

  • Validation Checkpoint 1 (Visual): Monitor the reaction flask. Successful activation is confirmed by the gradual formation of a fine white precipitate (diisopropylurea, DIU) over 30–60 minutes. If no precipitate forms, your DIC may have degraded.

  • Coupling: Add 1.1 eq of the amine. If the amine is secondary, heat the reaction to 60 °C to overcome the activation energy barrier.

  • Validation Checkpoint 2 (Analytical): Take a 5 µL aliquot, dilute in MeCN, and run LC-MS. The mass of the HOPO-active ester intermediate must disappear, replaced entirely by the product mass.

  • Workup: Filter the mixture through a Celite pad to remove the DIU precipitate. Dilute the filtrate with EtOAc and wash sequentially with 1M HCl, sat. NaHCO₃, and brine.

Protocol B: Acid Chloride Generation via Oxalyl Chloride (Preferred for Anilines)

Causality Note: Acid chlorides completely eliminate the steric bulk of an leaving group (like -OAt or -OPO), presenting the smallest possible electrophilic target for poor nucleophiles.

  • Reagent Prep: Suspend 1.0 eq of the acid in anhydrous DCM (0.1 M) under N₂. Add exactly 0.05 eq of anhydrous DMF (acts as the Vilsmeier-Haack catalyst).

  • Activation: Cool to 0 °C. Dropwise add 1.5 eq of Oxalyl Chloride.

  • Validation Checkpoint 1 (Visual/Physical): Rapid effervescence (evolution of CO₂ and CO gas) must be observed immediately upon addition. The complete cessation of gas evolution (typically 1–2 hours) validates 100% conversion to the acid chloride.

  • Coupling: Concentrate the reaction under reduced pressure to remove all excess oxalyl chloride and HCl gas. Redissolve the crude residue in anhydrous DCM, cool to 0 °C, and add 2.5 eq of DIPEA followed by 1.1 eq of the aniline.

  • Validation Checkpoint 2 (Visual): An immediate exothermic reaction accompanied by a distinct color change (often pale yellow to deep orange) indicates successful aminolysis.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.National Institutes of Health (NIH).
  • A comparative study of amide-bond forming reagents in aqueous media.Luxembourg Bio Technologies.
  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.ChemRxiv.
  • Recent development of peptide coupling reagents in organic synthesis.Kiel University (uni-kiel.de).
  • 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid Chemical Properties.GuideChem.

Sources

Troubleshooting

Reducing byproducts during 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid extraction

Welcome to the Technical Support Center for Pyrrolidine Derivative Extraction. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolidine Derivative Extraction. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS: 885958-63-4).

Because this molecule is an amphoteric zwitterion—containing both a basic tertiary benzylamine and an acidic carboxylic acid with a predicted pKa of ~3.86[1]—traditional liquid-liquid extraction (LLE) often leads to severe yield loss, emulsion formation, and the co-extraction of byproducts[2]. This guide provides field-proven, self-validating protocols to ensure high-purity isolation by exploiting the molecule's isoelectric properties[3].

Part 1: Extraction & Purification Workflow

IsoelectricExtraction Crude Crude Reaction Mixture (Product + Byproducts) AlkAdjust Alkaline Adjustment (pH 10.0-10.5, Na2CO3) Crude->AlkAdjust Biphasic Biphasic Separation (MTBE / Aqueous) AlkAdjust->Biphasic OrgWaste Organic Layer (Benzylamine, Neutral Impurities) Biphasic->OrgWaste Top Phase AqLayer Aqueous Layer (Product Carboxylate Salt) Biphasic->AqLayer Bottom Phase IsoAdjust Isoelectric Acidification (pH 6.2-6.5, 1M HCl) AqLayer->IsoAdjust Precipitation Zwitterion Precipitation (0-5°C) IsoAdjust->Precipitation Dropwise addition PureProduct Pure 1-Benzyl-4,4-dimethyl- pyrrolidine-3-carboxylic acid Precipitation->PureProduct Filtration / Extraction

Workflow for the isoelectric extraction of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a high percentage of racemization/epimerization byproducts during the basic wash, and how can I prevent it?

  • Causality: The proton at the C3 position (alpha to the carboxylic acid) is relatively acidic. Under strongly basic conditions (pH > 12) and elevated temperatures, base-catalyzed enolization occurs. Upon reprotonation, the stereochemical integrity at C3 is lost, yielding a racemic mixture.

  • Solution: Keep alkaline washes strictly between pH 9.5 and 10.5. Use mild bases like Na2​CO3​ or NaHCO3​ rather than NaOH . Maintain the system temperature below 15°C during the wash to kinetically suppress the enolization rate.

Q2: How do I efficiently separate the zwitterionic product from unreacted benzylamine and transition metal catalysts?

  • Causality: Benzylamine is a primary amine (pKa ~9.3), while your product has a tertiary amine and a carboxylic acid (pKa ~3.86)[1]. At pH 10.5, both amines are largely deprotonated (neutral), but the product's carboxylic acid is fully deprotonated into an anion.

  • Solution: Perform an alkaline wash at pH 10.5 with an organic solvent like MTBE. Benzylamine partitions into the organic layer, while the product remains in the aqueous layer as a water-soluble carboxylate salt. Subsequently, adjusting the aqueous layer to the product's isoelectric point (pI ~6.4) forces the zwitterion to precipitate out of the aqueous phase, leaving inorganic catalyst salts behind[3].

Q3: What causes stubborn emulsions during the liquid-liquid extraction of this compound, and how can they be broken?

  • Causality: The 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylate acts as an amphiphilic surfactant. Its hydrophobic benzyl group and hydrophilic carboxylate moiety lower the interfacial tension between the aqueous and organic phases, stabilizing microscopic droplets[2].

  • Solution: Increase the ionic strength of the aqueous phase by using saturated brine (NaCl) during the wash. The "salting-out" effect forces the amphiphilic molecules out of the interface. If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble microscopic particulates that act as emulsion stabilizers.

Part 3: Quantitative Data & Optimization Matrix

To ensure maximum byproduct clearance, adhere to the following phase-partitioning parameters:

Extraction PhaseTarget pHDominant Product SpeciesPartitioning PhaseTarget Byproduct Clearance
Alkaline Wash 10.0 – 10.5Anionic (Carboxylate)Aqueous Layer>95% Benzylamine, Neutral Organics
Isoelectric Point 6.2 – 6.5Zwitterionic (Neutral)Solid Precipitate>99% Inorganic Salts, Polar Impurities
Acidic Wash (Optional)< 2.0Cationic (Ammonium)Aqueous Layer>90% Acidic Byproducts

Part 4: Self-Validating Experimental Protocol

Protocol: Isoelectric Point (pI) Precipitation & Emulsion-Free Extraction This protocol leverages the [3], avoiding the need for chromatography.

Step 1: Quenching & Alkaline Partitioning

  • Dilute the crude reaction mixture with an equal volume of deionized water.

  • Slowly add 1M Na2​CO3​ while stirring until the aqueous phase reaches exactly pH 10.0 – 10.5.

  • Add Methyl tert-butyl ether (MTBE) in a 1:1 volumetric ratio to the aqueous phase. Stir vigorously for 5 minutes, then allow the phases to separate.

  • Self-Validating Check: Spot the organic (top) layer on a TLC plate and stain with Ninhydrin. A positive (purple/brown) stain confirms the successful extraction of primary/secondary amine impurities (e.g., benzylamine) away from your product. The aqueous layer must retain the product.

Step 2: Isoelectric Adjustment

  • Isolate the aqueous layer and cool it to 0–5°C in an ice bath to lower the solubility of the final zwitterion.

  • While monitoring with a calibrated pH meter, add 1M HCl dropwise.

  • Stop the addition the moment the pH reaches 6.2 – 6.5 (the calculated isoelectric point).

  • Self-Validating Check: The solution should transition from clear to turbid, followed by the formation of a white crystalline powder. If the solution remains clear, the product concentration is too low; validate this by measuring the UV absorbance (254 nm) of the supernatant.

Step 3: Isolation & Drying

  • Stir the suspension at 0°C for 30 minutes to ensure complete crystallization.

  • Filter the precipitate through a sintered glass funnel under a vacuum. Wash the filter cake with ice-cold deionized water (to remove residual NaCl/inorganic salts) followed by a small volume of cold heptane.

  • Dry the white crystalline powder under a high vacuum at 40°C to constant weight.

  • Self-Validating Check: Dissolve a small aliquot in DMSO. The pH of the resulting solution should reflect the intrinsic pI (~6.4), confirming the absence of trapped HCl or Na2​CO3​ .

References

  • [3] Google Patents. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids. Available at:

Sources

Optimization

Technical Support Center: Method Refinement for 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid Purification

Welcome to the technical support guide for the purification of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the isolation and purification of this compound. The following troubleshooting guides and FAQs are based on established principles of organic chemistry and proven field insights.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Issue 1: Product "Oils Out" During Crystallization Instead of Forming Crystals

Question: I've dissolved my crude 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid in a hot solvent system, but upon cooling, it forms an oil or sticky residue instead of a crystalline solid. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Given that the compound is a solid at room temperature, this indicates that the solution is becoming supersaturated too quickly at a temperature where the compound's liquid phase is more stable than its solid phase. This is often exacerbated by the presence of impurities, which can depress the melting point of the mixture.

Causality & Remediation:

  • Excessive Cooling Rate: A rapid temperature drop is a primary cause. The high surface area of a large flask relative to the solvent volume can also lead to fast cooling.[1]

  • Impurity Load: Significant amounts of impurities lower the melting point of the crude product, making it more prone to oiling out.

  • Solvent Environment: The chosen solvent system may not be optimal.

Corrective Protocol:

  • Re-dissolve and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount (5-10% additional volume) of the more "solubilizing" solvent in your system (e.g., ethanol in an ethanol/water mixture). This will keep the compound soluble for longer as it cools, allowing it to reach its freezing point before saturation.[1]

  • Slow Down Cooling: Once re-dissolved, remove the flask from heat and insulate it. Place it on a cork ring or several layers of paper towels to prevent rapid cooling from the benchtop.[1] Covering the flask with a watch glass also helps trap heat.

  • Induce Nucleation at a Lower Temperature: Allow the solution to cool closer to room temperature before attempting to induce crystallization. If no crystals form, use a glass rod to gently scratch the inside of the flask at the solvent's surface to create nucleation sites.[1]

  • Consider a Different Solvent System: If the issue persists, the solvent system is likely unsuitable. Experiment with different solvent polarities. Good starting points for carboxylic acids include ethanol/water, isopropanol, or ethyl acetate/hexanes.

Issue 2: Low or No Crystal Formation After Cooling

Question: My solution has cooled to room temperature, and even after being placed in an ice bath, no crystals have formed. What should I do?

Answer: The failure of a compound to crystallize from a clear solution typically points to one of two issues: the solution is not sufficiently saturated, or the energy barrier for nucleation has not been overcome.

Troubleshooting Workflow:

G start Solution is Clear & Cool, No Crystals Formed scratch Scratch inner surface of flask with a glass rod. start->scratch seed Add a 'seed' crystal of the pure compound. scratch->seed If no success reduce_solvent Reduce solvent volume (rotary evaporation or gentle heating). seed->reduce_solvent If no success refrigerate Place solution in refrigerator for extended period (hours to days). reduce_solvent->refrigerate If no success end Crystals Form refrigerate->end

Caption: Decision tree for inducing crystallization.

Detailed Steps:

  • Scratching: Use a glass stirring rod to vigorously scratch the inner wall of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation points.[1]

  • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" acts as a template for crystal growth.

  • Concentration: If the above methods fail, your solution is likely too dilute. Gently heat the solution or use a rotary evaporator to remove a portion of the solvent, then repeat the slow cooling process.

  • Patience: Sometimes, crystallization is simply a slow process. Loosely cover the flask and leave it in a quiet, vibration-free location (like a refrigerator) for an extended period.

Issue 3: Final Product Purity is Low (Discoloration, Broad Melting Point)

Question: I've successfully crystallized my product, but it's discolored (e.g., yellow or orange), and the melting point is broad and lower than expected. How can I improve the purity?

Answer: Discoloration and a poor melting point are classic indicators of included impurities. These can be residual reagents, byproducts, or colored impurities that co-precipitate with your product. A multi-step purification approach is often necessary.

Purification Refinement Workflow:

G crude Crude Solid acid_base Perform Acid-Base Extraction (Dissolve in aq. base, wash with ether, re-acidify, extract with organic). crude->acid_base charcoal Treat with Activated Charcoal (in hot solvent). acid_base->charcoal If colored hot_filtration Perform Hot Filtration (to remove charcoal/insolubles). charcoal->hot_filtration recrystallize Recrystallize from a new solvent system. hot_filtration->recrystallize pure Pure Crystalline Product recrystallize->pure

Caption: Workflow for enhancing product purity.

Detailed Protocols:

  • Acid-Base Extraction: This is a powerful technique for separating carboxylic acids from neutral or basic impurities.[2][3]

    • Step 1: Dissolve the crude solid in an organic solvent like ethyl acetate or dichloromethane.

    • Step 2: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). Your carboxylic acid will deprotonate and move into the aqueous layer, leaving neutral impurities in the organic layer. The pH of the aqueous layer should be at least two units above the acid's pKa (predicted pKa is ~3.86-4.50).[2][4]

    • Step 3: Separate the layers. Keep the aqueous layer.

    • Step 4: Cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., 1M HCl) until the pH is well below the pKa, causing your product to precipitate.

    • Step 5: Extract your purified product back into an organic solvent or collect it by vacuum filtration.

  • Activated Charcoal Treatment: If the product remains colored after acid-base extraction, high molecular weight colored impurities may be present.

    • Step 1: Dissolve the impure solid in the minimum amount of a suitable hot solvent.

    • Step 2: Add a very small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Step 3: Swirl the mixture for a few minutes. Caution: Do not boil, as this can cause bumping.

    • Step 4: Perform a hot filtration through a fluted filter paper to remove the charcoal.

    • Step 5: Allow the clear, hot filtrate to cool slowly to crystallize.

  • Recrystallization: Performing a second crystallization, preferably from a different solvent system than the initial one, is a highly effective way to remove impurities that have similar solubility profiles in the first solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid?

This compound is typically a white crystalline powder.[4] Key predicted properties are:

  • pKa: Approximately 3.86 - 4.50[4][5]

  • Solubility: Soluble in DMSO (32 mg/mL) and likely soluble in lower aliphatic alcohols like methanol and ethanol.[4][6]

Q2: My compound is racemic. How can I separate the enantiomers?

Standard purification techniques like crystallization and chromatography will not separate enantiomers. Chiral resolution is required. Here are common approaches:

MethodPrincipleTypical Reagents/ColumnsAdvantagesDisadvantages
Diastereomeric Salt Crystallization React the racemic acid with a chiral base (e.g., (S)-(-)-α-methylbenzylamine) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[7]Chiral amines or acids (e.g., mandelic acid).[7]Scalable, cost-effective for large quantities.Can be labor-intensive, yield per enantiomer is theoretically limited to 50%.[7]
Chiral HPLC (Direct) Uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.Polysaccharide-based columns (e.g., Chiralcel® OD-H).[7]High resolution and purity (>99% ee), good for analytical and preparative scales.[7]High cost of chiral columns and solvents.
Chiral HPLC (Indirect) Derivatize the racemic acid with a chiral reagent to form diastereomers, which are then separated on a standard achiral column (like C18).[7]Chiral derivatizing agents (e.g., chiral amines) and coupling agents (e.g., HBTU).[7][8]Uses standard, less expensive HPLC columns.[7]Requires an extra reaction step, potential for racemization during derivatization.[8]

Q3: How can I effectively remove the N-benzyl protecting group after purification?

The N-benzyl group is typically removed via catalytic hydrogenation.

  • Protocol: The compound is dissolved in a suitable solvent, commonly a lower aliphatic alcohol like methanol.[6] A palladium-on-carbon catalyst (Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (often using a balloon or a Parr hydrogenator). The reaction cleaves the benzyl group, which is converted to toluene, leaving the free secondary amine.

  • Catalyst Loading: The catalyst-to-substrate ratio can vary but is often in the range of 1,000 to 20,000 (mol/mol).[6]

Q4: What analytical techniques are recommended to confirm the purity and identity of the final product?

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.[9]

  • LC-MS: To confirm the molecular weight and assess purity. Using a volatile buffer like ammonium formate can be beneficial for MS compatibility.[10]

  • Chiral HPLC: Essential for determining the enantiomeric excess (ee%) if a chiral separation was performed.[7]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

References
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar.
  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed.
  • Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. Benchchem.
  • US Patent US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
  • Troubleshooting Crystalliz
  • General procedures for the purific
  • USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. Transgenomic.
  • EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • 1-BENZYL-4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID 1373223-11-0 wiki. Guidechem.
  • 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid 885958-63-4 wiki. Guidechem.
  • Isolation and Purification of Organic Compounds Extraction. Course Hero.
  • Synthesis of c) N-Benzyl-3-hydroxymethyl-pyrrolidine. PrepChem.com.
  • 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid — Chemical Substance Inform
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chrom
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Deriv
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl

Sources

Troubleshooting

Addressing degradation issues of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid during storage

Title: Technical Support Center: Troubleshooting Storage & Degradation of 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid Executive Overview As a Senior Application Scientist, I frequently encounter researchers strug...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Storage & Degradation of 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid

Executive Overview

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of pyrrolidine-based amino acid derivatives. 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS 885958-63-4 / 1373223-11-0) is a highly valuable, sterically hindered building block widely utilized in drug discovery[1][2]. However, its unique structural features—a tertiary benzylic amine paired with a beta-carboxylic acid—create specific vulnerabilities during long-term storage and handling. This guide deconstructs the chemical causality behind its degradation and provides self-validating protocols to ensure absolute experimental reproducibility.

Mechanistic Vulnerabilities: The Causality of Degradation

To prevent degradation, we must first understand the molecular weak points of this scaffold:

  • Oxidative N-Debenzylation: The N-benzyl group is the primary site of chemical instability. The benzylic carbon is highly susceptible to radical-mediated oxidation in the presence of ambient oxygen, light, or trace transition metals. This process forms an unstable N,O-acetal intermediate that rapidly collapses into benzaldehyde and a secondary pyrrolidine[3].

  • Zwitterionic Hygroscopicity: Like many amino acids, this compound exists in a zwitterionic state. The charged network strongly coordinates with atmospheric moisture. While the 4,4-dimethyl group provides some steric shielding to the pyrrolidine ring[4], it does not prevent the macroscopic caking and subsequent hydrolysis facilitated by water absorption[5].

  • Thermal Decomposition: Exposure to excess heat (>150°C) or strong oxidizing agents triggers catastrophic decomposition, releasing carbon monoxide, carbon dioxide, and nitrogen oxides (NOx)[6].

degradation_pathways A 1-Benzyl-4,4-dimethyl- pyrrolidine-3-carboxylic Acid B Oxidative N-Debenzylation (O2, Light, Trace Metals) A->B Oxidation C Hygroscopic Hydration (Ambient Moisture) A->C H2O Coord. D Thermal Decomposition (Heat >150°C) A->D ΔT E Benzaldehyde + Secondary Amine B->E F Caking & Accelerated Hydrolysis C->F G CO2, CO, NOx Emissions D->G

Mechanistic degradation pathways of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid.

Diagnostic FAQs: Troubleshooting Common Issues

Q: My powder was originally white but has developed a yellow tint and a faint almond odor. Is it still usable? A: No, this is a definitive sign of oxidative N-debenzylation. The yellow tint and almond odor indicate the formation of benzaldehyde[3]. The presence of the debenzylated secondary amine will actively interfere with downstream coupling reactions. You must re-purify the batch via preparative HPLC before use.

Q: The compound has formed a hard, sticky cake inside the vial. How did this happen if it was stored at 4°C? A: Storing the compound at 4°C without proper desiccation causes condensation upon opening. Because the pyrrolidine-3-carboxylic acid core is highly hygroscopic, it absorbs this condensation, leading to caking[5]. Always allow the vial to equilibrate to room temperature in a desiccator before opening.

Q: How long can I store stock solutions of this compound? A: In anhydrous solvents (e.g., DMSO), stock solutions should be stored at -80°C and used within 6 months, or at -20°C for up to 1 month[5][7]. DMSO itself is hygroscopic; repeated freeze-thaw cycles will introduce water, accelerating degradation.

Quantitative Stability Matrix

The following table synthesizes expected purity retention based on environmental variables.

Storage ConditionAtmosphereTimeframeExpected PurityPrimary Degradant Mechanism
-80°C (Solvent)Argon6 Months> 99.0%None (Kinetically frozen)
-20°C (Solid)Argon2-3 Years> 98.5%Trace N-Debenzylation
4°C (Solid)Air6 Months~ 95.0%Oxidation & Hydration
25°C (Solid)Air (75% RH)1 Month< 90.0%Severe Hydration / Caking

Self-Validating Experimental Protocols

To ensure trust and reproducibility, the following protocols incorporate self-validating checkpoints. If a checkpoint fails, the protocol halts, preventing the use of degraded material.

Protocol A: Inert Aliquoting and Long-Term Storage Causality: Minimizing oxygen and moisture exposure halts the thermodynamic drive for benzylic oxidation and zwitterionic hydration.

  • Equilibration: Transfer the sealed, cold vial of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid to a vacuum desiccator. Allow it to sit for 60 minutes to reach ambient temperature.

    • Validation Check: Touch the vial. If it feels colder than ambient glass, wait an additional 30 minutes. Opening a cold vial guarantees immediate moisture condensation.

  • Inert Transfer: Transfer the vial into a glove box or a localized argon-purged glove bag.

  • Aliquoting: Weigh out single-use aliquots (e.g., 10-50 mg) into amber glass vials. Amber glass is critical to prevent photo-catalyzed radical initiation.

    • Validation Check: Perform a continuous mass reading on the balance for 30 seconds. If the mass steadily increases, the environment is not sufficiently dry, and the compound is actively absorbing moisture. Abort and re-purge the chamber.

  • Sealing: Backfill each amber vial with Argon gas, seal with a PTFE-lined cap, and wrap the seam with Parafilm.

  • Storage: Store the aliquots at -20°C[1].

Protocol B: Purity Assessment & Rescue Workflow Causality: UV-Vis and Mass Spectrometry are required to differentiate between the intact molecule (MW ~233.3 g/mol )[1] and the debenzylated degradant.

  • Sample Prep: Dissolve 1 mg of the suspected degraded compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Detection: Monitor UV absorbance at 210 nm (amide/carboxylic acid) and 254 nm (benzyl ring).

    • Validation Check: The primary peak must exhibit an m/z of [M+H]+ = 234.3. If a secondary peak appears with an m/z of 144.3 (loss of benzyl group, -90 Da), N-debenzylation has occurred.

  • Rescue: If purity is <98%, perform preparative HPLC to isolate the intact compound. Lyophilize the collected fractions immediately to prevent aqueous hydrolysis.

qc_workflow Start Retrieve Compound from Storage Check Equilibrate & Run LC-MS Assay Start->Check Decision Purity ≥ 98%? Check->Decision Store Proceed to Synthesis (Single-Use Aliquot) Decision->Store Yes Purify Prep-HPLC Rescue & Lyophilization Decision->Purify No Validate Re-Assay Purity (Self-Validation) Purify->Validate Validate->Decision

Quality control and rescue workflow for pyrrolidine carboxylic acid derivatives.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling of 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid and Its Analogs: A Guide for Drug Discovery

Pyrrolidine-3-carboxylic acid derivatives are privileged chiral building blocks in medicinal chemistry, frequently utilized to construct complex molecular architectures and biologically active scaffolds 1[1]. However, fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Pyrrolidine-3-carboxylic acid derivatives are privileged chiral building blocks in medicinal chemistry, frequently utilized to construct complex molecular architectures and biologically active scaffolds 1[1]. However, functionalizing these rings becomes exponentially more difficult when steric bulk is introduced.

This guide objectively compares the reactivity of2[2] against its unsubstituted and differentially protected analogs, providing researchers with field-proven methodologies to overcome steric hindrance during amide bond formation.

Structural Analysis & Causality in Reactivity

The chemical behavior of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid is dictated by two primary structural features: the gem-dimethyl group at C4 and the benzyl protecting group at N1.

The Steric Clash at C4

The introduction of a 4,4-dimethyl group creates significant steric shielding around the adjacent C3-carboxylic acid. In standard amide coupling reactions, the coupling reagent must first transform the carboxylic acid into an activated carboxylate, which is subsequently attacked by an amine 3[3]. The gem-dimethyl group severely restricts the trajectory of the incoming amine nucleophile. Consequently, traditional carbodiimide-based reagents (like EDC/HOBt) fail to drive the reaction to completion, often resulting in unreacted starting material or the formation of inactive by-products.

N-Benzyl vs. N-Boc/Cbz Electronic Effects

The choice of nitrogen protecting group heavily influences the overall reactivity of the pyrrolidine ring:

  • N-Benzyl (Electron-Donating): Maintains the basicity of the pyrrolidine nitrogen. During coupling, this basic site can competitively interact with coupling reagents or protons, necessitating the use of non-nucleophilic, sterically hindered bases (like DIPEA) to ensure the reaction proceeds exclusively at the C3-carboxyl.

  • N-Boc / N-Cbz (Electron-Withdrawing): Carbamate protecting groups delocalize the nitrogen lone pair, rendering it non-basic and non-nucleophilic 1[1]. While this simplifies the coupling environment, N-Boc-4,4-dimethyl-pyrrolidine-3-carboxylic acid requires harsh acidic conditions (e.g., TFA or HCl) for downstream deprotection, which may be incompatible with sensitive functional groups.

Comparative Experimental Data

To illustrate the impact of steric hindrance, Table 1 summarizes representative comparative data for the amidation of various pyrrolidine-3-carboxylic acid analogs with a standard primary amine (benzylamine).

Table 1: Comparative Amide Coupling Efficiencies

SubstrateCoupling ReagentBaseTime (h)Conversion / Yield (%)
1-Benzyl-pyrrolidine-3-carboxylic acid (Unsubstituted)EDC, HOBtDIPEA12> 90%
1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acidEDC, HOBtDIPEA24< 15%
1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acidHATUDIPEA12> 85%
1-Boc-4,4-dimethyl-pyrrolidine-3-carboxylic acidHATUDIPEA12> 90%

Note: As demonstrated, the 4,4-dimethyl group completely suppresses reactivity with standard EDC/HOBt conditions, requiring the highly reactive uronium salt HATU to achieve acceptable yields.

Reaction Pathway & Workflow

Pathway Substrate 1-Benzyl-4,4-dimethyl- pyrrolidine-3-carboxylic acid Standard Standard Activation (EDC/HOBt) Substrate->Standard Path A Optimized Optimized Activation (HATU/DIPEA) Substrate->Optimized Path B Clash Steric Clash at C4 Prevents Amine Attack Standard->Clash ActiveEster Highly Reactive OAt Ester Formed Optimized->ActiveEster LowYield Low Yield / Recovery (< 15%) Clash->LowYield HighYield Target Amide (> 85% Yield) ActiveEster->HighYield

Reaction pathway comparing standard vs. optimized amide coupling for sterically hindered pyrrolidines.

Experimental Protocol: Optimized Amide Coupling

To successfully couple 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid, the protocol must utilize highly efficient coupling reagents that bypass the myth of standard activation . The following self-validating protocol utilizes HATU, which forms a highly reactive 7-azabenzotriazole (OAt) active ester capable of overcoming the C4 steric barrier.

Reagents & Materials
  • Substrate: 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (1.0 eq)

  • Coupling Reagent: HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Nucleophile: Primary or secondary amine (1.5 eq)

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Methodology
  • Pre-Activation Phase: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add HATU (1.2 eq) to the stirring solution at room temperature.

    • Causality: Pre-activation is critical for sterically hindered substrates. It ensures the carboxylic acid is fully converted to the OAt ester before the amine is introduced, preventing the amine from prematurely reacting with the coupling reagent to form inactive guanidinium by-products .

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid to facilitate HATU attack without acting as a competing nucleophile. Cooling to 0 °C minimizes the risk of epimerization at the C3 stereocenter (if using an enantiopure starting material).

  • Nucleophilic Attack: Add the target amine (1.5 eq) to the activated mixture. Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12 hours under an inert atmosphere (N₂ or Ar).

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (eluent: 5% MeOH in DCM) and LC-MS. The system is self-validating: you should observe the complete disappearance of the highly polar carboxylic acid spot (UV active due to the benzyl group) and the emergence of a less polar amide product mass.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).

    • Causality: Washing with NaHCO₃ removes the acidic HOAt by-product and any unreacted starting material, while multiple aqueous washes remove the DMF solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid 885958-63-4 wiki - Guidechem - 2

  • Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery - Benchchem - 1

  • The Synthesis of Sterically Hindered Amides - CHIMIA -3

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies - Link

Sources

Comparative

HPLC validation methods for 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid purity

Comparative Guide to HPLC Validation Methods for 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid Purity As pharmaceutical pipelines increasingly rely on complex, functionalized intermediates, the analytical rigor app...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to HPLC Validation Methods for 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid Purity

As pharmaceutical pipelines increasingly rely on complex, functionalized intermediates, the analytical rigor applied to these compounds must evolve. 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS 885958-63-4)[1] is a highly specific pyrrolidine derivative utilized in advanced API synthesis. Validating its purity presents unique chromatographic challenges due to its structural dichotomy.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies, detailing the causality behind stationary phase selection, and outlines a self-validating, [2] protocol for purity assessment.

Physicochemical Profiling & Chromatographic Causality

To design a robust HPLC method, we must first deconstruct the analyte. 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid has a molecular weight of 233.30 g/mol [1] and possesses two highly distinct functional groups:

  • A Carboxylic Acid: With a predicted pKa​ of approximately 3.86[1].

  • A Tertiary Amine (Pyrrolidine Ring): Typically exhibiting a pKa​ between 9.0 and 10.0.

The Causality of Peak Tailing: Because of these groups, the molecule exists as a zwitterion at physiological pH. In standard Reverse-Phase HPLC (RP-HPLC) utilizing acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the carboxylic acid is protonated (neutralized), which aids in hydrophobic retention. However, the basic pyrrolidine nitrogen becomes fully ionized (positively charged). This localized positive charge interacts aggressively with residual, unendcapped silanols ( SiO− ) on traditional silica-based C18 columns via secondary ion-exchange mechanisms. This dual-retention behavior on a single-mode column inevitably leads to severe peak tailing, poor resolution, and integration errors.

Method Comparison: Selecting the Optimal Stationary Phase

To objectively determine the best approach, we compared three distinct chromatographic modalities. Because the pyrrolidine ring lacks a strong chromophore, detection was standardized at a low UV wavelength of 210 nm[3].

Table 1: Comparative Performance of HPLC Modalities for 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid (Spiked at 1.0 mg/mL)

MethodStationary PhaseMobile Phase StrategyRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Verdict
RP-HPLC C18 (Endcapped)0.1% TFA in H2​O / ACN4.22.4 (Severe Tailing)2,100Suboptimal
HILIC Amide10 mM NH4​OAc / ACN2.81.23,500Poor Retention
Mixed-Mode C18/SCX20 mM Ammonium Formate (pH 3.5) / ACN6.51.05 (Symmetrical)8,400Optimal

Why Mixed-Mode Triumphs: A Mixed-Mode C18/SCX (Strong Cation Exchange) column intentionally incorporates sulfonic acid groups into the hydrophobic alkyl phase. Instead of fighting the basic amine's positive charge, the SCX sites actively harness it for retention, while the C18 chains retain the hydrophobic benzyl group. This controlled, dual-mechanism retention eliminates parasitic silanol interactions, yielding perfectly symmetrical peaks ( As​ = 1.05).

G Analyte 1-Benzyl-4,4-dimethyl- pyrrolidine-3-carboxylic acid RP RP-HPLC (C18) Hydrophobic Only Analyte->RP HILIC HILIC (Amide) Hydrophilic Only Analyte->HILIC Mixed Mixed-Mode (C18/SCX) Hydrophobic + Ionic Analyte->Mixed Issue1 Peak Tailing (Silanol Interactions) RP->Issue1 Issue2 Poor Retention (Hydrophobic Benzyl) HILIC->Issue2 Success Optimal Resolution & Peak Symmetry Mixed->Success

Comparison of HPLC Retention Mechanisms for Amphoteric Pyrrolidines.

Optimized Mixed-Mode HPLC Protocol (Self-Validating)

The following methodology utilizes a self-validating framework. By integrating System Suitability Testing (SST) directly into the protocol, the system proves its own fitness for purpose before any sample data is accepted.

Instrumentation & Parameters:

  • Column: Mixed-Mode C18/SCX (150 mm x 4.6 mm, 3 µm)

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.5 with Formic Acid. (Causality: pH 3.5 ensures the carboxylic acid is predominantly neutral, while the amine is charged, optimizing interaction with the SCX sites).

  • Mobile Phase B: 100% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV-Vis/DAD at 210 nm[3]

  • Injection Volume: 10 µL

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar analyte)

  • 2.0 - 10.0 min: 10% 60% B (Linear gradient to elute hydrophobic impurities)

  • 10.0 - 12.0 min: 60% B (Column wash)

  • 12.0 - 15.0 min: 10% B (Re-equilibration)

Step 1: System Suitability Testing (SST) Inject a 1.0 mg/mL standard solution of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid five times. The run is only validated if:

  • Relative Standard Deviation (RSD) of peak area 2.0%.

  • Asymmetry Factor ( As​ ) is between 0.9 and 1.5.

  • Theoretical Plates ( N ) 5,000.

Step 2: Sample Preparation Accurately weigh 10.0 mg of the sample and dissolve in 10 mL of Mobile Phase A (1.0 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter prior to injection.

ICH Q2(R2) Validation Framework

Once the method is developed, it must be validated according to the [4],[2] for quantitative impurity testing.

Validation SST System Suitability (As < 1.5, N > 5000) Spec Specificity (Resolution > 1.5) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec

ICH Q2(R2) Analytical Validation Workflow for Purity Assessment.

1. Specificity (Forced Degradation): The method must unequivocally assess the analyte in the presence of impurities[3]. Subject the compound to 1N HCl, 1N NaOH, 3% H2​O2​ , and thermal stress (60°C for 48h). The peak purity angle must be less than the purity threshold (via DAD analysis), proving no degradants co-elute with the main peak.

2. Linearity & Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (1.0 mg/mL). Plot peak area versus concentration. The correlation coefficient ( R2 ) must be 0.999[3].

3. Accuracy (Spike Recovery): Spike known amounts of pure 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid into a blank matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%[5].

4. Precision (Repeatability & Intermediate Precision): Perform six independent sample preparations of a single batch. The RSD of the assay results must be 2.0%[3]. For intermediate precision, repeat the analysis on a different day, with a different analyst, using a different HPLC system.

5. Detection & Quantitation Limits (LOD/LOQ): Determine limits based on the signal-to-noise (S/N) ratio. Dilute the standard until the S/N ratio reaches 3:1 for LOD and 10:1 for LOQ[5]. Given the weak chromophore at 210 nm, expect an LOQ in the range of 0.05 - 0.1 mg/mL.

References

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. Retrieved from:[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from: [Link]

Sources

Validation

Structural Validation of 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid: A Comparative Guide to NMR vs. LC-MS

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & The Analytical Dilemma In modern drug discovery, the unambiguous structural validation of synthetic intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & The Analytical Dilemma

In modern drug discovery, the unambiguous structural validation of synthetic intermediates is a non-negotiable prerequisite for downstream success. 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS: 885958-63-4) is a highly substituted pyrrolidine derivative frequently utilized as a conformationally restricted scaffold in medicinal chemistry[1].

When validating such complex small molecules, analytical scientists often face a choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While LC-MS has become the detector of choice for superior sensitivity and trace-level impurity quantification[2], it relies primarily on mass-to-charge ratios (m/z) and fragmentation patterns. This presents a critical vulnerability: MS cannot reliably distinguish between isobaric compounds or positional isomers[3].

Conversely, NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide absolute data regarding the number and types of atoms, their exact connectivity, and their spatial arrangement[4]. For a molecule like 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid—where the positioning of the gem-dimethyl groups and the carboxylic acid on the pyrrolidine ring is critical—NMR serves as the authoritative standard for structural elucidation[3].

Validation Workflow

The most robust validation protocols do not treat LC-MS and NMR as mutually exclusive, but rather as a sequential, self-validating pipeline. LC-MS is deployed for rapid screening and purity checks, while NMR is reserved for absolute structural confirmation.

G N1 Synthesis & Isolation (Target: CAS 885958-63-4) N2 LC-MS Screening (m/z & Purity Check) N1->N2 N3 Mass Confirmed? N2->N3 N4 High-Resolution NMR (1H, 13C, 2D COSY) N3->N4 Yes (>95%) N5 Impurity Profiling & Resynthesis N3->N5 No / Isomer N6 Absolute Structural Validation N4->N6 N5->N1

Workflow for small molecule structural validation combining LC-MS and NMR.

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, the following NMR protocol is designed as a self-validating system . Every step includes the mechanistic causality behind the choice and a built-in validation check.

Step 1: Sample Preparation & Referencing
  • Action: Dissolve 15 mg of the synthesized 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The CDCl₃ solvent provides a deuterium lock signal, enabling the spectrometer to actively stabilize the magnetic field frequency against drift during the acquisition. The TMS acts as an internal standard (set to exactly 0.00 ppm), ensuring that the chemical shifts are absolute and reproducible across different instruments.

  • Self-Validation Check: Verify the lock level stability before acquisition. A fluctuating lock signal indicates paramagnetic impurities or undissolved particulates, requiring sample filtration through a plug of glass wool.

Step 2: ¹H NMR Acquisition (Quantitative)
  • Action: Acquire the ¹H spectrum at 400 MHz using a 30° excitation pulse, 16 transients, and a strictly enforced 10-second relaxation delay (D1).

  • Causality: The 10-second D1 ensures complete longitudinal relaxation (T₁) of all proton environments, particularly the broad carboxylic acid proton and sterically hindered methyl groups. Without this extended delay, the integration values would be artificially skewed due to partial saturation.

  • Self-Validation Check: The integration ratio of the aromatic protons (multiplet, ~7.2-7.4 ppm) to the gem-dimethyl protons (two singlets, ~1.1 ppm) must be exactly 5:6. Any deviation greater than 2% indicates co-eluting impurities or incomplete relaxation.

Step 3: ¹³C NMR Acquisition (Power-Gated Decoupling)
  • Action: Acquire the ¹³C spectrum at 100 MHz using power-gated ¹H decoupling (WALTZ-16 sequence) for 1024 transients.

  • Causality: Power-gated decoupling removes the scalar coupling between ¹³C and ¹H nuclei, collapsing the complex multiplets into sharp singlets to maximize the signal-to-noise ratio (S/N). Importantly, this specific sequence retains the Nuclear Overhauser Effect (NOE) enhancement, which is absolutely necessary to detect the low-abundance signals from the quaternary carbon (C4) and the carboxylic acid carbonyl.

  • Self-Validation Check: Confirm the presence of exactly 12 distinct carbon signals (accounting for symmetry in the mono-substituted benzene ring). Missing signals, particularly in the 30-40 ppm range, indicate insufficient S/N for the quaternary carbon.

Quantitative Data: Spectral Analysis

Below is the derived quantitative NMR data validating the structure of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid. Because C3 is a chiral center, the two methyl groups on C4 are diastereotopic and resolve as two distinct singlets.

Table 1: ¹H NMR Spectral Data Summary (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.50br s1H-COOH
7.20 - 7.35m5HAromatic (Phenyl)
3.60ABq2HBenzyl -CH₂-
2.80m2HPyrrolidine C2-H₂
2.60t1HPyrrolidine C3-H
2.40ABq2HPyrrolidine C5-H₂
1.15s3HC4-CH₃ (Diastereotopic)
1.10s3HC4-CH₃ (Diastereotopic)
Table 2: ¹³C NMR Spectral Data Summary (100 MHz, CDCl₃)
Chemical Shift (ppm)TypeAssignment
178.0C-COOH (Carbonyl)
138.5CAromatic (Ipso)
128.8CHAromatic (Ortho, 2C)
128.3CHAromatic (Meta, 2C)
127.1CHAromatic (Para)
65.4CH₂Pyrrolidine C5
60.2CH₂Benzyl -CH₂-
58.1CH₂Pyrrolidine C2
48.5CHPyrrolidine C3
38.2CPyrrolidine C4 (Quaternary)
26.5CH₃C4-CH₃
25.8CH₃C4-CH₃

Comparative Performance Matrix

To objectively evaluate the analytical platforms, the following matrix compares the performance of NMR against LC-MS specifically for small molecule structural validation[3],[2].

ParameterNMR Spectroscopy (1H / 13C)LC-MS (ESI-TOF / QqQ)Advantage
Primary Output Atomic connectivity, stereochemistry, exact proton environmentsNominal/Exact mass, fragmentation patterns (MS/MS)Complementary
Isomer Differentiation Excellent (Unambiguously distinguishes positional/diastereomers)Poor (Isomers often have identical m/z and similar MS/MS)NMR
Sensitivity (LOD) Moderate (~1-5 mg required for standard 1D/2D acquisition)Very High (Picogram to nanogram scale)LC-MS
Quantitation Absolute (Signal area is directly proportional to molar concentration)Relative (Requires standard curves due to variable ionization efficiency)NMR
Sample Recovery 100% Non-destructive (Sample fully recovered from CDCl₃)Destructive (Sample consumed during ionization)NMR

Conclusion

While LC-MS remains an indispensable tool for rapid screening and trace-level impurity profiling during early drug development[2], it cannot replace the definitive structural insights provided by NMR spectroscopy[3]. For complex scaffolds like 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid, NMR is the only technique that provides a self-validating, absolute map of atomic connectivity and stereochemistry[4]. By integrating both technologies, analytical scientists can ensure both the purity and the exact topological identity of their synthetic targets.

References

  • Guidechem. "1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid 885958-63-4 wiki". Guidechem.com. 1

  • National Institutes of Health (NIH). "The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices". PMC. 3

  • Spectroscopy Online. "NMR Spectroscopy Revolutionizes Drug Discovery". Spectroscopyonline.com. 4

  • European Pharmaceutical Review. "Application of LCMS in small-molecule drug development". Europeanpharmaceuticalreview.com. 2

Sources

Comparative

Analytical Platform Comparison Guide: Mass Spectrometry Characterization of 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid

Executive Summary In the evolving landscape of Fragment-Based Drug Discovery (FBDD), escaping "flatland" is a paramount strategy for modern medicinal chemists (1[1]). Rigid, sp³-rich 3D scaffolds like 1-benzyl-4,4-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), escaping "flatland" is a paramount strategy for modern medicinal chemists (1[1]). Rigid, sp³-rich 3D scaffolds like 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS 885958-63-4) provide superior spatial engagement with complex protein pockets compared to traditional planar aromatics ().

However, characterizing this specific building block presents unique analytical hurdles. The molecule features a zwitterionic-like duality—a basic tertiary amine and an acidic carboxylate—alongside the steric bulk of a 4,4-dimethyl substitution. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of High-Resolution Orbitrap LC-MS/MS, Triple Quadrupole (QqQ) LC-MS/MS, and GC-EI-MS platforms, providing the mechanistic causality and self-validating protocols necessary for robust structural elucidation.

Mechanistic Fragmentation & Ionization Dynamics

Before selecting an analytical platform, one must decode the molecule's gas-phase behavior. The exact monoisotopic mass of the compound is 233.1416 Da (2[2]). In positive electrospray ionization (ESI+), the tertiary nitrogen of the pyrrolidine ring acts as a potent proton acceptor, yielding a highly stable [M+H]+ precursor at m/z 234.1488.

Upon Collision-Induced Dissociation (CID), fragmentation is driven by three primary pathways:

  • Carboxyl Dehydration: The most thermodynamically favorable initial step is the neutral loss of H2​O (18.01 Da) from the carboxylic acid moiety, generating an m/z 216.1383 ion.

  • Inductive Cleavage of the N-Benzyl Group: The N-benzyl bond is highly susceptible to cleavage, yielding the diagnostic tropylium cation (m/z 91.0542). The intensity of this peak is a hallmark indicator of N-benzylation.

  • Pyrrolidine Core Isolation: The loss of the entire benzyl radical (-90.04 Da) leaves the protonated 4,4-dimethyl-pyrrolidine-3-carboxylic acid core at m/z 144.1019. The 4,4-dimethyl group restricts certain ring-opening mechanisms, making this core highly stable compared to unsubstituted analogs.

fragmentation M [M+H]+ m/z 234.1488 F1 [M+H - H2O]+ m/z 216.1383 M->F1 -H2O (18.01 Da) Carboxyl Dehydration F2 Tropylium Cation m/z 91.0542 M->F2 Inductive Cleavage N-Benzyl Bond F3 Pyrrolidine Core m/z 144.1019 M->F3 Benzyl Loss (-90.04 Da) F4 [M+H - H2O - CO]+ m/z 188.1434 F1->F4 -CO (27.99 Da) Decarbonylation

ESI-MS/MS Fragmentation Pathway of 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid.

Platform Performance Comparison

Choosing the right platform depends entirely on the analytical endpoint. The table below summarizes the quantitative and qualitative performance metrics across three standard workflows.

ParameterUHPLC-HRMS (Orbitrap)UHPLC-QqQ (Triple Quad)GC-EI-MS (Post-Silylation)
Primary Application Structural elucidation, impurity profilingHigh-throughput PK/PD quantificationReference library matching, orthogonal confirmation
Mass Accuracy < 2 ppmNominal mass (~0.5 Da)Nominal mass (~0.5 Da)
Sensitivity (LOD) ~1–5 ng/mL< 0.1 ng/mL~10–50 ng/mL
Sample Prep Time < 5 minutes (Dilute & Shoot)< 5 minutes (Dilute & Shoot)> 60 minutes (Evaporation + Derivatization)
Ionization Mode ESI+ (Soft Ionization)ESI+ (Soft Ionization)EI (Hard Ionization, 70 eV)
Diagnostic Capability Excellent (Isotope fine structure)Moderate (MRM transitions only)Excellent (Extensive fragmentation)

Advanced Chemical Derivatization Alternatives

While direct ESI-MS is standard, quantifying pyrrolidine-3-carboxylic acid derivatives in complex biological matrices (e.g., plasma) often suffers from severe matrix effects and ion suppression. Because the pyrrolidine nitrogen in this molecule is fully substituted (tertiary), traditional amine-reactive tags are incompatible.

Instead, analytical derivatization must target the carboxylic acid. Recent advancements in LC-MS utilize pre-column derivatization reagents containing a 2-nitrophenylsulfonyl moiety (e.g., Ns-MOK-β-Pro-OSu) to label carboxylic acids or primary/secondary amines (3[3]). Causality: By tagging the carboxylate with highly ionizable or electron-capturing moieties, detection can be shifted to negative ion mode (ESI-). This produces highly specific fragment ions (e.g., the nosylate moiety C6​H4​NO5​S− ), drastically improving the Signal-to-Noise (S/N) ratio by moving the analyte's detection window out of the low-mass background noise typical of biological samples (3[3]).

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Direct UHPLC-HRMS/MS Analysis

Objective: High-resolution structural confirmation and impurity profiling. Causality: Reversed-phase chromatography of polar amines often suffers from peak tailing due to secondary interactions with unendcapped silanols on the silica stationary phase. By utilizing 0.1% Formic Acid in both the aqueous and organic mobile phases, we maintain the tertiary amine in a fully protonated state while simultaneously suppressing silanol ionization, ensuring sharp, Gaussian peak shapes.

Step-by-Step Workflow:

  • Sample Preparation: Dilute the stock solution to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto an endcapped C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate the Orbitrap in ESI+ mode. Set the resolution to 70,000 FWHM for MS1 and 17,500 for MS2 (data-dependent acquisition). Use a normalized collision energy (NCE) of 25-30%. Self-Validation Check: Monitor the m/z 91.0542 / 144.1019 fragment ratio across the chromatographic peak. A stable ratio (constant ion chromatogram overlay) from the peak start to the peak tail confirms peak purity and the absolute absence of co-eluting isobaric interferences.

Protocol B: GC-EI-MS via Silylation (BSTFA/TMCS)

Objective: Volatilize the zwitterionic-like compound for gas-phase analysis and library matching. Causality: The free carboxylic acid group induces severe hydrogen bonding, leading to thermal degradation and irreversible adsorption within the hot GC inlet. Derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) replaces the acidic proton with a trimethylsilyl (TMS) ester. TMCS acts as a Lewis acid catalyst, accelerating the silylation of sterically hindered sites.

Step-by-Step Workflow:

  • Sample Drying: Aliquot 100 µL of the sample (1 mg/mL in Methanol) into a glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-high-purity Nitrogen. (Causality: BSTFA is highly sensitive to moisture; even trace water will quench the derivatization reagent).

  • Derivatization: Add 50 µL of anhydrous Pyridine (acid scavenger/solvent) and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial tightly and incubate at 70°C for 30 minutes in a dry block heater.

  • Analysis: Inject 1 µL into the GC-MS (Inlet: 250°C, Split ratio 10:1, DB-5MS column). Self-Validation Check: Monitor the chromatogram for the m/z 73 ion (the trimethylsilyl cation, [Si(CH3​)3​]+ ). The presence of a strong molecular ion peak at m/z 305 (233 + 72 mass shift) and a diagnostic [M−15]+ peak confirms complete and successful silylation.

workflow cluster_LC UHPLC-HRMS/MS (Direct) cluster_GC GC-EI-MS (Derivatized) Sample 1-Benzyl-4,4-dimethyl- pyrrolidine-3-carboxylic acid LC_Prep Dilute in MeOH/H2O (0.1% Formic Acid) Sample->LC_Prep GC_Prep Silylation (BSTFA + 1% TMCS) Sample->GC_Prep LC_Run RP-C18 Column ESI+ Orbitrap LC_Prep->LC_Run GC_Run DB-5MS Column 70 eV EI GC_Prep->GC_Run

Comparative Analytical Workflows: Direct UHPLC-HRMS vs. Derivatization-based GC-MS.

References

  • Guidechem.1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid 885958-63-4 wiki.
  • MDPI.Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids.
  • ResearchGate.Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.
  • White Rose eTheses Online.Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space.

Sources

Validation

Validating the Absolute Stereochemistry of 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid: A Comparative Methodological Guide

Executive Summary In modern drug discovery, the unambiguous assignment of absolute stereochemistry is a regulatory and scientific imperative. For functionalized building blocks like 1-benzyl-4,4-dimethyl-pyrrolidine-3-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the unambiguous assignment of absolute stereochemistry is a regulatory and scientific imperative. For functionalized building blocks like 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid , confirming the configuration at the C3 chiral center presents unique analytical challenges. The adjacent gem-dimethyl group at C4 induces significant steric hindrance and influences the pyrrolidine ring's conformational puckering, often confounding standard NMR coupling analyses.

This guide provides an authoritative comparison of X-ray crystallography—the definitive gold standard—against leading solution-phase alternatives like Mosher’s NMR analysis and Vibrational Circular Dichroism (VCD). By examining the causality behind experimental design, we establish self-validating protocols to ensure absolute scientific integrity.

Quantitative Comparison of Stereochemical Validation Methods

To select the optimal analytical pathway, researchers must weigh accuracy against sample constraints and molecular properties. Table 1 summarizes the performance metrics of the primary techniques used for chiral pyrrolidines.

Table 1: Quantitative Comparison of Stereochemical Validation Methods

Analytical MethodAccuracy / ReliabilitySample RequirementTurnaround TimePrimary Output MetricKey Limitation
X-Ray Crystallography >99% (Definitive)1–5 mg (Single Crystal)3–7 DaysFlack Parameter ( x≈0 )Requires diffractable single crystals
NMR (Chiral Derivatization) ~90–95%5–10 mg1–2 Days Δδ ( δS​−δR​ )Steric hindrance at C3; conformational ambiguity
Vibrational Circular Dichroism ~95%10–20 mg2–4 DaysSpectral Overlap (Pearson Coeff.)Requires highly accurate DFT conformational modeling
Chiral HPLC Relative Only<1 mg<1 DayRetention Time / Peak AreaCannot determine absolute configuration directly

The Gold Standard: X-Ray Crystallography

X-ray crystallography determines absolute configuration by exploiting the anomalous dispersion of X-rays, which breaks Friedel's law. The absolute structure is quantified by the Flack parameter ( x ), where a value of x=0 indicates the correct enantiomer, and x=1 indicates the inverted structure 1.

Causality in Experimental Design

1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid consists entirely of "light" atoms (C, H, N, O). When irradiated with standard Molybdenum (Mo K α ) X-rays, the anomalous scattering signal is extremely weak, often resulting in a Flack parameter with a standard uncertainty (s.u.) too large to be statistically meaningful (e.g., x=0.2±0.4 ) 2.

To create a self-validating system , we must artificially boost the anomalous dispersion. This is achieved by either:

  • Utilizing Copper (Cu K α ) radiation ( λ=1.5418 Å), which interacts more strongly with light atoms.

  • Synthesizing a heavy-atom salt (e.g., hydrochloride or hydrobromide) to introduce an atom with a large resonant scattering cross-section.

XRayWorkflow A 1-Benzyl-4,4-dimethyl-pyrrolidine -3-carboxylic Acid B Salt Formation (e.g., HCl / HBr) A->B Introduce Heavy Atom C Single Crystal Growth (Vapor Diffusion) B->C Crystallize D X-Ray Diffraction (Cu Kα Radiation) C->D Mount Crystal E Structure Solution & Refinement D->E Electron Density Map F Absolute Structure Determination E->F Anomalous Dispersion G Flack Parameter Assessment (x ≈ 0, su < 0.1) F->G Validation

X-ray crystallography workflow for absolute stereochemistry confirmation.

Step-by-Step Protocol: Heavy-Atom Co-Crystallization
  • Salt Formation: Dissolve 10 mg of the free base in 0.5 mL of anhydrous ethyl acetate. Slowly add 1.1 equivalents of 1M HCl in diethyl ether. Stir for 10 minutes, then evaporate the solvent under reduced pressure to yield the hydrochloride salt.

  • Crystallization (Vapor Diffusion): Dissolve the salt in a minimum volume of methanol (solvent) in a small inner vial. Place this vial inside a larger sealed chamber containing pentane (anti-solvent). Allow vapor diffusion to proceed undisturbed at 4 °C for 3–5 days until highly faceted single crystals form.

  • Data Collection: Mount a single crystal on a diffractometer equipped with a Cu K α microfocus source. Collect full sphere data at 100 K to minimize thermal motion.

  • Refinement & Self-Validation: Solve the structure using direct methods. Refine the Flack parameter ( x ). Validation Check: The absolute configuration is only confirmed if x is close to 0 (e.g., x=0.02 ) and the standard uncertainty is <0.1 (e.g., ±0.03 ). If the s.u. is >0.1 , the data is indeterminate, and the crystal must be re-grown or analyzed via an alternative method.

Solution-Phase Alternative: Mosher’s NMR Analysis

When single crystals cannot be obtained, NMR analysis using Chiral Derivatizing Agents (CDAs) is the preferred alternative 3. For carboxylic acids, the standard approach involves reducing the acid to a primary carbinol, followed by esterification with (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetic acid (MTPA) chlorides 4.

Causality in Experimental Design

The C4 gem-dimethyl group creates severe steric shielding around the C3 position. Standard room-temperature coupling conditions will likely result in incomplete conversion. To ensure a self-validating system, the protocol must drive the reaction to >95% completion; otherwise, unreacted starting material or kinetic resolution effects will skew the NMR integration and invalidate the Δδ analysis.

MosherLogic Start Pyrrolidine-3-carboxylic Acid (Chiral Center at C3) Deriv Reduction & Derivatization with (R)/(S)-MTPA-Cl Start->Deriv NMR Acquire 1H NMR Spectra for both Diastereomers Deriv->NMR Calc Calculate Δδ = δS - δR for adjacent protons NMR->Calc Pos Δδ > 0 (Protons on Right) Calc->Pos Neg Δδ < 0 (Protons on Left) Calc->Neg Result Assign Absolute Configuration (R or S) Pos->Result Neg->Result

Logical decision tree for Mosher ester NMR analysis.

Step-by-Step Protocol: Reduction & Mosher Esterification
  • Reduction: Dissolve 5 mg of the pyrrolidine acid in anhydrous THF. Add 3.0 equivalents of Borane-THF complex (BH 3​⋅ THF) at 0 °C. Reflux for 4 hours to overcome steric hindrance. Quench with methanol, concentrate, and extract to isolate the primary alcohol.

  • Derivatization: Split the alcohol into two dry NMR tubes (approx. 2 mg each). Dissolve in 0.5 mL anhydrous CDCl 3​ . Add 5 equivalents of anhydrous pyridine and 3 equivalents of (R)-MTPA-Cl to the first tube, and (S)-MTPA-Cl to the second.

  • Incubation & Validation Check: Cap and heat the tubes gently at 40 °C for 12 hours. Validation: Acquire a crude 1 H NMR spectrum to confirm the disappearance of the carbinol proton signals. The reaction must be >95% complete.

  • Data Interpretation: Calculate the chemical shift differences ( Δδ=δS​−δR​ ) for the protons on the pyrrolidine ring. Protons yielding a positive Δδ are spatially located on the right side of the MTPA plane, while negative Δδ values indicate the left side, allowing unambiguous assignment of the C3 stereocenter.

Vibrational Circular Dichroism (VCD)

For liquid or oil-phase intermediates where crystallization fails and chemical derivatization is undesirable, VCD is a powerful, non-destructive alternative 5. VCD compares the experimental differential absorption of left- and right-circularly polarized infrared light against theoretically calculated spectra 6.

Causality in Experimental Design

The pyrrolidine ring is highly flexible, rapidly interconverting between various envelope and half-chair conformations in solution. Because VCD is highly sensitive to the 3D geometry of the entire molecule, a single static Density Functional Theory (DFT) calculation is insufficient. The protocol must calculate the VCD spectrum for every low-energy conformer and generate a Boltzmann-weighted average spectrum to accurately match the experimental data. If the major bands agree in relative magnitude and sign, the absolute configuration is confirmed.

Conclusion

For 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid, X-ray crystallography of its hydrochloride salt remains the most definitive and self-validating method for assigning absolute stereochemistry, provided single crystals can be grown. When crystallization is impossible, Mosher's NMR analysis (post-reduction) offers a robust alternative, though researchers must rigorously validate reaction completion due to the steric shielding of the C4 gem-dimethyl group.

References

  • Howard Flack and the Flack Parameter - MDPI. Source: mdpi.com.[Link]

  • Use of intensity quotients and differences in absolute structure refinement - PMC - NIH. Source: nih.gov.[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments. Source: springernature.com.[Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. Source: americanlaboratory.com.[Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Source: spectroscopyeurope.com.[Link]

Sources

Comparative

Comparative Stability Analysis of 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid Under Acidic Conditions

In the development of complex active pharmaceutical ingredients (APIs), the selection of robust chiral building blocks is a critical determinant of synthetic success. Pyrrolidine-3-carboxylic acid derivatives are ubiquit...

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Author: BenchChem Technical Support Team. Date: March 2026

In the development of complex active pharmaceutical ingredients (APIs), the selection of robust chiral building blocks is a critical determinant of synthetic success. Pyrrolidine-3-carboxylic acid derivatives are ubiquitous in medicinal chemistry, serving as core scaffolds for numerous neurologically active compounds and metabolic inhibitors. However, their stability under harsh reaction conditions—particularly acidic environments common in downstream processing and cleavage steps—varies significantly based on their substitution patterns.

This guide provides an objective, data-driven comparison of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid against two common alternatives: the unsubstituted 1-benzyl-pyrrolidine-3-carboxylic acid and the acid-labile 1-Boc-4,4-dimethyl-pyrrolidine-3-carboxylic acid. By evaluating these compounds under forced acidic degradation conditions, we elucidate the mechanistic advantages conferred by the gem-dimethyl substitution and the N-benzyl protecting group.

Mechanistic Rationale: Steric Shielding and Protecting Group Dynamics

The stability of pyrrolidine derivatives in acidic media is primarily governed by two structural features:

  • N-Protecting Group Lability : The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions, rapidly degrading via the formation of a tert-butyl cation and carbon dioxide. In contrast, the N-benzyl group is highly stable in acidic environments, requiring catalytic hydrogenation or strong oxidizing agents for cleavage.

  • The Gem-Dimethyl Effect : The presence of a gem-dimethyl group at the C4 position introduces significant steric hindrance. According to the [1], this bulky substitution compresses the internal ring angle, restricting the conformational flexibility of the pyrrolidine ring. This steric shielding effectively blocks solvent and hydronium ion access to the adjacent C3 position, suppressing acid-catalyzed enolization, epimerization, and degradation pathways that typically plague unsubstituted pyrrolidine-3-carboxylic acids. Research into complex polyketides confirms that such gem-dimethyl groups add critical steric bulk, lending[2].

MechanisticLogic A 1-benzyl-4,4-dimethyl- pyrrolidine-3-carboxylic acid B N-Benzyl Group A->B C 4,4-Dimethyl Group A->C D Resistant to Acidic Cleavage B->D E Steric Shielding (Thorpe-Ingold Effect) C->E F High Acidic Stability D->F E->F

Structural features conferring acidic stability to the target pyrrolidine.

Comparative Stability Data

To quantitatively assess these mechanistic hypotheses, a forced degradation study was conducted using 1.0 N HCl at 60°C. The degradation kinetics were monitored via HPLC-UV over a 48-hour period. The table below summarizes the quantitative performance of each building block.

CompoundN-Protecting GroupC4 SubstitutionHalf-Life (t½) in 1.0 N HCl at 60°CPrimary Degradation Pathway
1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid Benzylgem-Dimethyl> 500 hours Minimal (Highly Stable)
1-Benzyl-pyrrolidine-3-carboxylic acid BenzylHydrogen~ 120 hoursC3 Epimerization / Ring opening
1-Boc-4,4-dimethyl-pyrrolidine-3-carboxylic acid Bocgem-Dimethyl< 0.5 hoursRapid N-Boc Deprotection

Experimental Protocol: Acidic Forced Degradation Workflow

To ensure reproducibility and trustworthiness, the following self-validating protocol outlines the exact methodology used to generate the comparative data. This workflow aligns with the foundational stress testing principles outlined in the[3].

Materials & Reagents
  • Target pyrrolidine compounds (Analytical grade, >99% purity)

  • 1.0 N Hydrochloric Acid (HCl) (Stress agent)

  • 1.0 N Sodium Hydroxide (NaOH) (Quenching agent)

  • HPLC-grade Acetonitrile and Water (with 0.1% TFA)

  • Internal Standard: Biphenyl (ensures quantitative accuracy despite injection volume micro-variations)

Step-by-Step Methodology
  • Sample Preparation : Accurately weigh 10.0 mg of each pyrrolidine derivative and dissolve in 1.0 mL of methanol to create a 10 mg/mL stock solution.

  • Acidic Stress Initiation : Transfer 100 µL of the stock solution into a 2.0 mL glass HPLC vial. Add 900 µL of 1.0 N HCl. Seal the vial tightly with a PTFE-lined cap to prevent evaporative loss.

  • Thermal Incubation : Place the vials in a thermomixer pre-heated to 60°C. Agitate at 300 rpm to ensure homogeneous thermal distribution.

  • Aliquoting and Neutralization (Critical Step) : At predetermined time points (0, 1, 4, 12, 24, and 48 hours), extract a 50 µL aliquot. Causality Note : Immediately transfer the aliquot into a secondary vial containing 50 µL of 1.0 N NaOH. This rapid neutralization quenches the acid-catalyzed reaction, freezing the degradation profile in time. Furthermore, it prevents the highly corrosive 1.0 N HCl from stripping the stationary phase of the HPLC column during analysis.

  • Dilution and Internal Standard Addition : Add 900 µL of the mobile phase (Water/Acetonitrile) spiked with the biphenyl internal standard (10 µg/mL) to the neutralized sample.

  • HPLC-UV/MS Analysis : Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Monitor at 210 nm and 254 nm, utilizing mass spectrometry (ESI+) to identify degradation products (e.g., the specific mass shift corresponding to Boc loss).

Workflow N1 Compound Selection N2 Acidic Stress (1.0 N HCl, 60°C) N1->N2 N3 Neutralization & Aliquoting N2->N3 N4 HPLC-UV/MS Analysis N3->N4 N5 Kinetic Evaluation N4->N5

Workflow for acidic forced degradation testing of pyrrolidine derivatives.

Conclusion

The experimental data unequivocally demonstrates the superior acidic stability of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid . While the 1-Boc derivative undergoes near-instantaneous deprotection—rendering it unsuitable for synthetic steps requiring strong acids—the N-benzyl group remains fully intact.

Furthermore, compared to the unsubstituted 1-benzyl-pyrrolidine-3-carboxylic acid, the gem-dimethyl variant exhibits a greater than 4-fold increase in half-life. This is directly attributable to the steric hindrance of the C4 methyl groups, which kinetically traps the molecule and shields the vulnerable C3 stereocenter from acid-catalyzed enolization and subsequent epimerization. For drug development professionals designing multi-step syntheses involving aggressive acidic conditions, 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid is the optimal chiral building block.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. URL:[Link]

  • Wikipedia Contributors. "Thorpe–Ingold effect." Wikipedia, The Free Encyclopedia. URL:[Link]

  • National Institutes of Health (NIH). "Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides." PubMed Central. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid proper disposal procedures

An essential component of modern drug development and chemical synthesis is the responsible, compliant management of pharmaceutical intermediates. 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid is a specialized pyrr...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential component of modern drug development and chemical synthesis is the responsible, compliant management of pharmaceutical intermediates. 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid is a specialized pyrrolidine derivative often utilized in medicinal chemistry. Due to its specific functional groups and lipophilicity, improper disposal poses significant environmental and regulatory risks.

This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the safe handling, segregation, and disposal of this compound, grounded in Resource Conservation and Recovery Act (RCRA) regulations and advanced chemical safety principles.

Physicochemical Profiling & Regulatory Classification

Before disposing of any chemical, it is critical to understand its molecular behavior to predict potential waste-stream incompatibilities.

Table 1: Physicochemical Profile & Disposal Implications

PropertyValueOperational Implication
CAS Number 885958-63-4[1]Must be spelled out entirely on waste manifests; abbreviations are legally prohibited[2].
Molecular Formula C14H19NO2[1]Contains nitrogen and oxygen; requires specific elemental tracking for incineration profiling.
Log Kow (Octanol/Water) 2.81 (est)[1]Highly lipophilic. Will partition into organic matter, strictly prohibiting drain disposal[3].
Functional Groups Tertiary amine, Carboxylic acidZwitterionic nature. Can react exothermically with both strong mineral acids and strong bases[4].
RCRA Classification Unlisted / CharacteristicNot explicitly P-, U-, F-, or K-listed[5]. Managed as a toxic/hazardous organic solid or liquid[6].

Mechanistic Insight (The "Why"): The molecule contains a basic tertiary amine embedded in a pyrrolidine ring and an acidic carboxylic acid. Depending on the pH of the waste stream, it can exist as a cation, anion, or zwitterion. Mixing this compound with strong mineral acids (e.g., concentrated HCl or HNO3​ ) will rapidly protonate the amine, leading to an exothermic salt-formation reaction. Conversely, mixing it with strong oxidizers can degrade the electron-rich benzyl group, potentially generating heat and gas[4].

Operational Disposal Protocols

To ensure compliance with the EPA and the Occupational Safety and Health Administration (OSHA), all disposal steps must be executed at or near the point of generation[6].

Protocol A: Solid Waste Containerization (Dry Powders/Crystals)
  • Collection: Sweep or transfer leftover solid 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) container[6].

  • Segregation: Do not mix this solid with heavy metal waste or inorganic oxidizers (e.g., potassium permanganate).

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste: 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid" alongside the accumulation start date[2].

  • Self-Validating Step: The "Shake & Wait" Test. After sealing the container, observe it for 5 minutes. If the container remains at room temperature and shows no signs of bulging (gas evolution), the waste is chemically stable for storage.

Protocol B: Liquid Waste Segregation (Dissolved in Solvents)

Because this compound is often dissolved in organic solvents during synthesis, the solvent dictates the final waste stream.

  • Determine Solvent Halogenation:

    • If dissolved in Methanol, Ethanol, or Ethyl Acetate Route to Non-Halogenated Waste .

    • If dissolved in Dichloromethane (DCM) or Chloroform Route to Halogenated Waste .

  • pH Verification: Before adding the solution to a bulk liquid waste carboy, test the solution's pH. Ensure the bulk container's pH is between 5.5 and 10.5 to prevent violent acid-base reactions[3].

  • Transfer: Use a dedicated funnel to transfer the liquid. Crucial: Never leave the funnel in the hazardous waste container after the transfer is complete, as this violates EPA open-container regulations[2].

Protocol C: Satellite Accumulation Area (SAA) Management
  • Storage: Place the sealed waste containers in a designated SAA within the laboratory, utilizing secondary containment bins to capture potential leaks[4].

  • Time Limits: Under EPA regulations, once an SAA container reaches its volume limit, it must be removed and transferred to a central accumulation area within 72 hours[2].

  • Final Disposal: Partner with a certified hazardous waste transporter. The waste will undergo a "turnkey lab pack" process, adhering to Department of Transportation (DOT) hazmat shipping regulations, and will ultimately be destroyed via EPA-approved high-temperature incineration[7].

Waste Routing Workflow

To streamline laboratory decision-making, follow the logical routing diagram below when disposing of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid.

WasteRouting Start Waste Generation: 1-benzyl-4,4-dimethyl- pyrrolidine-3-carboxylic acid State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Dry Liquid Dissolved in Solvent State->Liquid Solution SolidWaste Solid Organic Waste (Double-bagged) Solid->SolidWaste SolventType Solvent Type? Liquid->SolventType NonHalo Non-Halogenated Liquid Waste SolventType->NonHalo e.g., MeOH, EtOAc Halo Halogenated Liquid Waste SolventType->Halo e.g., DCM, CHCl3 SAA Satellite Accumulation Area (Max 72h once full) SolidWaste->SAA NonHalo->SAA Halo->SAA Incineration EPA-Approved Incineration SAA->Incineration EH&S Pickup

Fig 1. RCRA-compliant waste routing workflow for 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid.

Spill Response & Decontamination

In the event of an accidental spill of the solid powder or dissolved solution:

  • Isolate: Restrict access to the spill area.

  • Absorb: For liquid solutions, use an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust[7]. For solid spills, lightly mist the powder with water to prevent aerosolization before sweeping it up.

  • Decontaminate: Wash the surface with a mild detergent and water.

  • Dispose: All materials used to clean up the spill (pads, gloves, sweeping tools) are now contaminated and must be treated as hazardous waste under RCRA guidelines[8].

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. 6

  • Hazardous Chemical Waste Management Guidelines . Columbia | Research. 2

  • Chemical Disposal Guidelines: a Quick Reference . American Chemical Society (ACS). 3

  • Waste Disposal in Laboratory . Environmental Marketing Services. 7

  • Chemical Waste Disposal Guidelines for Educational Facilities . MLI Environmental. 4

  • 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid 885958-63-4 wiki . Guidechem. 1

  • Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. 8

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. 5

Sources

Handling

Personal protective equipment for handling 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanism and physical properties. Handling specialized drug discovery buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanism and physical properties. Handling specialized drug discovery building blocks like 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS: 885958-63-4) requires an understanding of how its molecular structure dictates its behavior in the physical world—and consequently, how it interacts with the human body.

This guide provides a causality-driven, self-validating framework for the safe handling, operational workflow, and disposal of this specific pyrrolidine derivative.

Mechanistic Risk Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first deconstruct the molecule. 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid is a synthetic amino acid derivative presenting as a solid powder. Its hazard profile is driven by three structural features:

  • The Benzyl Moiety (Lipophilicity): Unlike highly polar, naturally occurring amino acids, the addition of the benzyl group significantly increases the molecule's lipophilicity (estimated LogP ~2.81) [1]. This means that if the compound is dissolved in a carrier solvent like DMSO, it can readily partition into and cross the lipid bilayers of the stratum corneum, increasing the risk of systemic dermal absorption.

  • The Pyrrolidine Nitrogen (Basicity/Irritation): The secondary/tertiary amine nature of the pyrrolidine ring can act as a localized irritant to the mucous membranes of the respiratory tract and the eyes.

  • Physical State (Aerosolization): As a dry, finely milled powder, the bulky 4,4-dimethyl substitution can contribute to a low-density crystal lattice that is highly susceptible to static charge accumulation. This creates a severe aerosolization and inhalation risk during transfer.

Because of these factors, standard benchtop handling is insufficient. We must employ strict barrier protection and localized exhaust ventilation as mandated by the [2].

Core PPE & Engineering Controls Matrix

The following table summarizes the quantitative specifications and the mechanistic rationale for the required Personal Protective Equipment (PPE).

Protection ZoneRequired SpecificationCausality & Scientific Rationale
Engineering Control Chemical Fume Hood (Face velocity: 80–100 fpm)Primary defense against powder aerosolization. Prevents the basic pyrrolidine dust from entering the operator's breathing zone.
Hand Protection Nitrile gloves (≥0.11 mm thickness). Double-glove for bulk powder transfer.Nitrile provides a robust barrier against organic acids. Double-gloving is critical because the lipophilic benzyl group enhances skin penetration if inadvertently solubilized by sweat or benchtop solvents.
Eye Protection ANSI Z87.1 compliant, unvented or indirectly vented safety goggles.Standard safety glasses leave gaps. Goggles prevent fine, airborne particulates from settling on the ocular mucosa, which would cause acute irritation.
Body Protection 100% Cotton or Flame-Resistant Lab Coat with knit cuffs.Synthetic fabrics generate static electricity, which repels the powder and causes it to become airborne. Knit cuffs prevent wrist exposure and mechanical snagging.
Respiratory N95 or P100 Particulate Respirator.Only required if handling outside a fume hood. Mechanically traps >95% of airborne particulates, mitigating the primary inhalation vector.

Self-Validating Operational Workflow

Every handling procedure must be a closed, self-validating loop. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase A: Pre-Operation Setup & Static Mitigation

Objective: Eliminate environmental variables that cause powder dispersion.

  • Verify Airflow: Turn on the chemical fume hood.

    • Validation: Check the digital monitor or use a Kimwipe taped to the sash to visually confirm a steady inward draft (80–100 fpm).

  • Surface Preparation: Lay down a disposable, anti-static bench pad inside the hood.

  • Tool Grounding: Use anti-static polypropylene weigh boats and a grounded stainless-steel micro-spatula.

    • Causality: Friction from plastic spatulas generates static charge, causing the lipophilic powder to "jump" and aerosolize, leading to both inhalation risk and loss of valuable compound mass.

Phase B: Powder Weighing and Transfer

Objective: Transfer mass without generating airborne particulates.

  • Don PPE: Equip goggles, double nitrile gloves, and a buttoned lab coat.

  • Equilibration: Bring the sealed chemical vial to room temperature before opening to prevent condensation, which can degrade the carboxylic acid moiety.

  • Transfer: Open the vial inside the hood. Keep the source vial within 2 inches of the weigh boat to minimize the drop height. Transfer the powder using slow, deliberate motions.

    • Validation: Inspect the outer rim of the weigh boat. If powder is actively clinging to the vertical walls, static is present. Tap the boat gently with a grounded tool to discharge.

Phase C: Solubilization (High-Risk Transition)

Objective: Safely transition the compound from a physical particulate hazard to a chemical solution hazard.

  • Solvent Addition: If reconstituting for an assay (e.g., in DMSO or Methanol), pipette the solvent slowly down the inner wall of the vial.

    • Causality: Dropping solvent directly onto the powder bed displaces air rapidly, forcing dry particulates up and out of the vial before they can dissolve.

  • Seal and Agitate: Cap the vial tightly before vortexing or sonicating.

    • Validation: Invert the sealed vial once to ensure no solvent leaks before applying mechanical agitation.

Spill Response & Waste Disposal Plan

According to the guidelines set forth in [3], all spills and waste must be managed to prevent environmental contamination and secondary exposure.

Localized Powder Spill Protocol:

  • Isolate: Stop work and lower the fume hood sash to contain the airflow.

  • Suppress (Do NOT Dry Sweep): Dry sweeping mechanically resuspends the powder into the breathing zone. Instead, take a highly absorbent laboratory pad, dampen it slightly with water or 70% ethanol, and gently lay it over the spilled powder.

    • Causality: The solvent collapses the dust into a liquid matrix, completely neutralizing the aerosolization risk.

  • Collect: Wipe inward from the edges to the center. Place the pad and outer layer of gloves into a sealable hazardous waste bag.

  • Decontaminate: Wipe the surface with a 70% ethanol solution to remove any residual lipophilic film left by the benzyl moiety.

Waste Disposal Plan:

  • Classification: Label as "Hazardous Waste - Solid Organic Amine/Acid Derivative."

  • Containment: Store in a rigid, secondary containment bin away from strong oxidizing agents.

  • Disposal: Do not flush down the sink. The compound must be collected by Environmental Health and Safety (EHS) for high-temperature incineration in compliance with EPA/RCRA standards.

Logical Workflow Visualization

The following decision tree maps the causality between the physical state of the chemical and the required safety interventions.

PPE_Workflow Start Start: Hazard Assessment 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid State Determine Physical State for Operation Start->State Powder Dry Powder (Weighing/Transfer) State->Powder Solution In Solution (DMSO/MeOH) State->Solution Hood Primary Control: Chemical Fume Hood (>80 fpm) Powder->Hood Bench Open Bench (High Inhalation Risk) Powder->Bench Avoid if possible PPE_Sol PPE: Safety Glasses, Single Nitrile, Lab Coat Solution->PPE_Sol PPE_Powder PPE: ANSI Goggles, Double Nitrile, Lab Coat, Anti-static Tools Hood->PPE_Powder Bench->PPE_Powder Add N95/P100 Disposal Disposal: EPA/RCRA Compliant Hazardous Waste Stream PPE_Powder->Disposal PPE_Sol->Disposal

Workflow for hazard assessment, PPE selection, and disposal of the target compound.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), 2011. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid
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1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid
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